(S)-3-Hydroxytricontanoyl-CoA
Description
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Properties
Molecular Formula |
C51H94N7O18P3S |
|---|---|
Molecular Weight |
1218.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxytriacontanethioate |
InChI |
InChI=1S/C51H94N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(59)34-42(61)80-33-32-53-41(60)30-31-54-49(64)46(63)51(2,3)36-73-79(70,71)76-78(68,69)72-35-40-45(75-77(65,66)67)44(62)50(74-40)58-38-57-43-47(52)55-37-56-48(43)58/h37-40,44-46,50,59,62-63H,4-36H2,1-3H3,(H,53,60)(H,54,64)(H,68,69)(H,70,71)(H2,52,55,56)(H2,65,66,67)/t39-,40+,44+,45+,46-,50+/m0/s1 |
InChI Key |
OOHJFDLXKWKOIL-VCMIOKKVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of (S)-3-Hydroxytricontanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxytricontanoyl-CoA is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), specifically tricontanoic acid (C30:0). Its metabolism is essential for maintaining lipid homeostasis and preventing the pathological accumulation of VLCFAs, which is a hallmark of severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth exploration of the metabolic fate of this compound, the enzymatic processes involved, and the analytical methodologies available for its study. While direct quantitative data for this specific C30 intermediate is scarce in the literature, this guide extrapolates from known principles of VLCFA metabolism and the enzymatic kinetics of related substrates to provide a comprehensive overview for researchers in the field.
Introduction: The Challenge of Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly in the nervous system. However, their accumulation in tissues is cytotoxic.[1] The degradation of these hydrophobic molecules occurs primarily in peroxisomes through a specialized β-oxidation pathway.[2][3] Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the peroxisomal system is specifically equipped to handle VLCFAs.
Disorders in peroxisomal VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD), lead to the accumulation of VLCFAs in plasma and tissues, resulting in severe neurological symptoms and adrenal insufficiency.[4][5] Understanding the intermediates of this pathway, such as this compound, is crucial for developing therapeutic strategies for these devastating diseases.
The Peroxisomal β-Oxidation Pathway of Tricontanoic Acid
The breakdown of tricontanoic acid (C30:0) in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. This compound is a key intermediate in the third step of this cycle.
The Central Role of this compound
This compound is formed through the hydration of trans-2,3-Dehydrotricontanoyl-CoA, a reaction catalyzed by the hydratase domain of the L-bifunctional enzyme (EHHADH) .[1] Subsequently, the dehydrogenase domain of the same enzyme oxidizes this compound to 3-Ketotricontanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1]
Enzymology: The L-Bifunctional Enzyme (EHHADH)
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Varying Chain Lengths
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (U/mg) |
| Butyryl | C4 | 16.7 | 10.3 |
| Hexanoyl | C6 | 5.0 | 25.0 |
| Octanoyl | C8 | 3.3 | 33.3 |
| Decanoyl | C10 | 2.5 | 30.0 |
| Lauroyl | C12 | 2.0 | 25.0 |
| Myristoyl | C14 | 1.7 | 20.0 |
| Palmitoyl | C16 | 1.4 | 15.4 |
| Data adapted from He et al. (1989).[1] Note: This data is for the mitochondrial enzyme, as comprehensive data for the peroxisomal L-bifunctional enzyme with a wide range of VLCFA substrates is limited. |
Pathophysiology: Accumulation in Peroxisomal Disorders
In disorders of peroxisome biogenesis (e.g., Zellweger syndrome) and in X-linked adrenoleukodystrophy (X-ALD), the β-oxidation of VLCFAs is impaired.[2][6] In X-ALD, the defect lies in the ABCD1 transporter, which is responsible for importing VLCFA-CoA esters into the peroxisome.[7] This leads to an accumulation of upstream metabolites, including tricontanoic acid and its derivatives, in the cytoplasm. While direct measurement of this compound in patient samples is not a routine diagnostic marker, the accumulation of its parent fatty acid (C26:0 and longer) is a key biochemical indicator of the disease.[4]
Experimental Protocols
Measurement of Peroxisomal β-Oxidation Activity
A common method to assess the overall peroxisomal β-oxidation capacity in cultured fibroblasts involves the use of radiolabeled fatty acids.
Protocol:
-
Culture human skin fibroblasts to confluency.
-
Incubate the cells with a radiolabeled very long-chain fatty acid, such as [1-¹⁴C]lignoceric acid (C24:0) or [1-¹⁴C]hexacosanoic acid (C26:0).
-
After incubation, harvest and lyse the cells.
-
Precipitate the macromolecules with perchloric acid.
-
Centrifuge the sample and collect the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA produced during β-oxidation.
-
Quantify the radioactivity in the supernatant using liquid scintillation counting to determine the rate of β-oxidation.[2]
Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
The activity of the dehydrogenase component of the L-bifunctional enzyme can be measured spectrophotometrically by monitoring the reduction of NAD⁺.
Protocol:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.3), NAD⁺, and a suitable L-3-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding the enzyme source (e.g., purified L-bifunctional enzyme or a cell lysate).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of NADH formation is proportional to the enzyme activity.[1][8]
A coupled assay system can also be employed where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and preventing product inhibition.[1]
Quantification of 3-Hydroxy Fatty Acids by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and specific quantification of 3-hydroxy fatty acids in biological samples.
Table 2: Representative Concentrations of 3-Hydroxypalmitic Acid in Human Plasma
| Condition | Median Concentration (µmol/L) |
| Control (n=22) | 0.43 |
| LCHAD Deficiency (n=3) | 12.2 |
| Data for 3-hydroxypalmitic acid from Johnson (2003) as a representative long-chain 3-hydroxy fatty acid.[9] Specific data for 3-hydroxytricontanoic acid is not available. |
Protocol Outline (GC-MS):
-
Extract total lipids from the biological sample (e.g., plasma, cultured cells).
-
Saponify the lipids to release the fatty acids.
-
Derivatize the fatty acids to make them volatile for GC analysis (e.g., trimethylsilyl (B98337) esters).
-
Separate the derivatized fatty acids by gas chromatography.
-
Detect and quantify the specific 3-hydroxy fatty acids using mass spectrometry, often with the use of stable isotope-labeled internal standards for accurate quantification.[3][10]
Logical Relationships in VLCFA Metabolism and Disease
The intricate balance of VLCFA metabolism is crucial for cellular health. A disruption at any point in the pathway can have significant consequences.
Conclusion and Future Directions
This compound is an indispensable intermediate in the peroxisomal β-oxidation of tricontanoic acid. While its direct quantification and the specific kinetics of its enzymatic conversion are areas requiring further research, its role is well-established within the broader context of VLCFA metabolism. The development of more sensitive analytical techniques may enable the direct measurement of this and other very long-chain acyl-CoA intermediates in patient samples, potentially providing new biomarkers for disease progression and therapeutic response. For drug development professionals, targeting the enzymes of the peroxisomal β-oxidation pathway, or the upstream processes of VLCFA elongation, presents viable strategies for mitigating the toxic accumulation of these fatty acids in devastating disorders like X-ALD. A deeper understanding of the metabolism of intermediates like this compound will be instrumental in these efforts.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Immunochemical and biochemical studies of fatty acid oxidation in fibroblasts of Zellweger and X-linked adrenoleukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal bifunctional enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
Introduction to Very-Long-Chain Fatty Acid (VLCFA) Metabolism
An in-depth analysis of the available scientific literature indicates that a specific, dedicated biosynthesis pathway for "(S)-3-Hydroxytricontanoyl-CoA" in mammals is not described. Instead, this molecule is understood to be a transient intermediate in the metabolic processing of tricontanoic acid (C30), a very-long-chain fatty acid (VLCFA). Therefore, this technical guide will provide a comprehensive overview of the synthesis and degradation of tricontanoic acid, the pathways in which 3-hydroxytricontanoyl-CoA isomers are generated and consumed.
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. In mammals, they are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1] The metabolism of VLCFAs is compartmentalized within the cell, with synthesis occurring primarily in the endoplasmic reticulum and degradation taking place in peroxisomes.[2][3] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy, highlighting the importance of understanding these pathways.[1][4]
Biosynthesis of Tricontanoic Acid via Fatty Acid Elongation
The synthesis of tricontanoic acid (C30:0) from shorter fatty acid precursors occurs through the fatty acid elongation cycle in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The cycle consists of four key enzymatic reactions:
-
Condensation: An acyl-CoA primer is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs). The synthesis of C24:0 and C26:0 fatty acids, precursors to C30:0, involves ELOVL1 and ELOVL6.[2]
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase. Mammals have four such dehydratases, HACD1-4.[5]
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original primer, by a trans-2,3-enoyl-CoA reductase.
This newly elongated acyl-CoA can then serve as a primer for further rounds of elongation until the desired chain length, such as C30, is achieved.
Degradation of Tricontanoic Acid via Peroxisomal Beta-Oxidation
The breakdown of VLCFAs, including tricontanoic acid, occurs exclusively in peroxisomes as mitochondria are unable to process these long-chain molecules.[6][7] The peroxisomal beta-oxidation pathway is a spiral of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. This compound is an intermediate in this pathway.
-
Dehydrogenation: Tricontanoyl-CoA is oxidized by acyl-CoA oxidase 1 (ACOX1) to produce trans-2,3-enoyl-CoA.[4]
-
Hydration: The trans-2,3-enoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), also known as HSD17B4, to form (S)-3-hydroxyacyl-CoA.[8][9]
-
Dehydrogenation: The (S)-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP (HSD17B4).[8][9]
-
Thiolytic Cleavage: The 3-ketoacyl-CoA is cleaved by a thiolase, such as acetyl-CoA acyltransferase 1 (ACAA1), to release acetyl-CoA and an acyl-CoA that is two carbons shorter (octacosanoyl-CoA).[10][11]
The shortened acyl-CoA can then undergo further rounds of beta-oxidation in the peroxisome until it is of a medium chain length, at which point it can be transported to the mitochondria for complete oxidation.[7]
Quantitative Data on Enzymes in VLCFA Metabolism
| Enzyme | Gene | Subcellular Localization | Function in VLCFA Metabolism |
| Fatty Acid Elongases | ELOVL1, ELOVL6 | Endoplasmic Reticulum | Condensation of acyl-CoA with malonyl-CoA in fatty acid elongation.[2] |
| 3-Ketoacyl-CoA Reductase | HSD17B12 | Endoplasmic Reticulum | Reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.[2] |
| 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | Endoplasmic Reticulum | Dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.[5] |
| trans-2,3-Enoyl-CoA Reductase | TECR | Endoplasmic Reticulum | Reduction of trans-2,3-enoyl-CoA to saturated acyl-CoA.[2] |
| Acyl-CoA Oxidase 1 | ACOX1 | Peroxisome | Dehydrogenation of VLCFA-CoA to trans-2,3-enoyl-CoA.[4] |
| D-Bifunctional Protein | HSD17B4 | Peroxisome | Hydration of trans-2,3-enoyl-CoA and dehydrogenation of (S)-3-hydroxyacyl-CoA.[9] |
| Acetyl-CoA Acyltransferase 1 | ACAA1 | Peroxisome, Mitochondria | Thiolytic cleavage of 3-ketoacyl-CoA.[10] |
Experimental Protocols for Studying VLCFA Metabolism
Detailed protocols for the specific analysis of this compound are not established. However, general methodologies for studying VLCFA metabolism can be adapted.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol provides a general method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in beta-oxidation.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD+ solution
-
Substrate: (S)-3-hydroxyacyl-CoA (of a suitable chain length, as C30-CoA is not commercially available, a shorter chain length like C16-CoA can be used as a proxy)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and NAD+.
-
Add the enzyme sample to the reaction mixture and incubate to establish a baseline reading.
-
Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).
Workflow for VLCFA Analysis in Biological Samples
The analysis of VLCFAs and their CoA esters in tissues or cells typically involves extraction, derivatization, and analysis by mass spectrometry.
Conclusion
While a direct biosynthetic pathway for this compound is not recognized, this molecule is a key intermediate in the peroxisomal beta-oxidation of tricontanoic acid. The synthesis of its parent molecule, tricontanoic acid, occurs via the fatty acid elongation pathway in the endoplasmic reticulum. The intricate and compartmentalized metabolism of VLCFAs is crucial for mammalian health, and its disruption leads to severe diseases. Further research is warranted to elucidate the specific roles and regulation of C30 fatty acid intermediates and the enzymes that process them, which could provide novel insights for therapeutic interventions in related metabolic disorders.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Protein interactions - ACAA1 - The Human Protein Atlas [proteinatlas.org]
- 11. Protein interactions - ACAA1 - The Human Protein Atlas [proteinatlas.org]
The Pivotal Role of Very-Long-Chain 3-Hydroxyacyl-CoAs in Cellular Metabolism and Disease
A Technical Guide for Researchers and Drug Development Professionals
Very-long-chain 3-hydroxyacyl-CoAs (VLC-3-OH-Acyl-CoAs) are critical intermediates in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), lipids with carbon chains of 22 atoms or more. The proper metabolism of these molecules is essential for maintaining cellular energy homeostasis and preventing the accumulation of toxic lipid species. Dysregulation of VLC-3-OH-Acyl-CoA metabolism is implicated in a range of severe genetic disorders, making the enzymes and pathways involved promising targets for therapeutic intervention. This technical guide provides an in-depth overview of the biological functions of VLC-3-OH-Acyl-CoAs, details on relevant experimental protocols, and a summary of key quantitative data.
Core Biological Functions and Metabolic Pathways
VLC-3-OH-Acyl-CoAs are primarily generated during the third step of the peroxisomal β-oxidation spiral. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs undergo initial chain shortening within peroxisomes.[1][2][3] This process is crucial because mitochondria lack the enzymes necessary to handle these exceptionally long lipid molecules.[2][3]
The peroxisomal β-oxidation pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle.[1][2] The resulting medium- and short-chain fatty acids can then be transported to the mitochondria for complete oxidation to generate ATP.
Two key enzymes are responsible for the metabolism of VLC-3-OH-Acyl-CoAs in human peroxisomes:
-
L-Bifunctional Protein (EHHADH): This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[4][5][6][7] It plays a crucial role in the breakdown of straight-chain VLCFAs and is also involved in the metabolism of dicarboxylic acids.[4][8]
-
D-Bifunctional Protein (HSD17B4): This multifunctional enzyme exhibits D-3-hydroxyacyl-CoA dehydrogenase and 2-enoyl-CoA hydratase activities.[9][10] It is essential for the oxidation of both straight-chain and branched-chain VLCFAs.[10] Mutations in the HSD17B4 gene lead to D-bifunctional protein deficiency, a severe peroxisomal disorder.[9][10]
The generation and subsequent processing of VLC-3-OH-Acyl-CoAs are integral to several physiological processes, including the synthesis of essential molecules like docosahexaenoic acid (DHA), the maintenance of myelin, and the regulation of inflammatory responses.[11]
Associated Pathologies and Clinical Significance
Defects in the enzymes that metabolize VLC-3-OH-Acyl-CoAs lead to the accumulation of VLCFAs and their derivatives, resulting in severe and often life-threatening inherited metabolic disorders.[12][13] These conditions are broadly classified as fatty acid oxidation disorders (FAODs).[12][14]
| Disorder | Defective Enzyme/Protein | Key Clinical Features | References |
| D-Bifunctional Protein Deficiency (DBPD) | HSD17B4 | Severe neurological dysfunction, hypotonia, seizures, developmental delay, hearing and vision loss. | [9][10] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | HADHA (part of mitochondrial trifunctional protein) | Hypoglycemia, cardiomyopathy, liver disease, retinopathy, peripheral neuropathy, rhabdomyolysis.[15][16][17][18][19] | [15][16][18] |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | ACADVL | Hypoglycemia, cardiomyopathy, myopathy, liver dysfunction.[20] | [20][21] |
| Zellweger Syndrome Spectrum | Peroxin (PEX) genes (affecting peroxisome biogenesis) | Craniofacial abnormalities, severe neurological deficits, liver disease, accumulation of VLCFAs. | [3][22] |
The accumulation of VLCFAs is cytotoxic and can lead to membrane instability, oxidative stress, and inflammation, contributing to the diverse clinical manifestations of these disorders.[21]
Experimental Protocols for the Study of VLC-3-OH-Acyl-CoAs
Quantification of Very-Long-Chain Fatty Acids
Accurate quantification of VLCFAs in biological samples is crucial for diagnosing and monitoring peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.[22][23][24][25][26]
Protocol: VLCFA Quantification by GC-MS
-
Sample Preparation:
-
Collect plasma or tissue samples. For cellular studies, culture fibroblasts or other relevant cell types.
-
Perform acid/base hydrolysis to release fatty acids from complex lipids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
-
Derivatization:
-
Convert the fatty acids to their more volatile methyl ester derivatives. This is typically achieved by incubation with a reagent such as boron trifluoride-methanol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the fatty acid methyl esters based on their chain length and degree of saturation.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
-
Data Analysis:
Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenases can be measured using spectrophotometric or fluorometric assays that monitor the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[27][28]
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This protocol is adapted for the measurement of the reverse reaction, the oxidation of NADH.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3).
-
Prepare a solution of the substrate, S-acetoacetyl-CoA.
-
Prepare a fresh solution of β-NADH.
-
Prepare the enzyme solution (cell or tissue lysate) in cold buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, S-acetoacetyl-CoA solution, and β-NADH solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[29]
-
Cellular Fatty Acid Oxidation Assays
Cell-based assays are used to assess the overall capacity of cells to oxidize fatty acids. These assays often measure the production of metabolic end products or the consumption of oxygen.
Protocol: Radiometric Fatty Acid Oxidation Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., fibroblasts, myotubes) in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with the compounds of interest (e.g., potential drug candidates).
-
-
Incubation with Radiolabeled Substrate:
-
Prepare a working solution of a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to bovine serum albumin (BSA).
-
Wash the cells and incubate them with the [¹⁴C]palmitate solution.
-
-
Measurement of Oxidation Products:
-
After incubation, the reaction is stopped, and the cell lysate is processed to separate the radiolabeled water-soluble metabolites (acid-soluble metabolites, ASMs) from the unoxidized [¹⁴C]palmitate.
-
The radioactivity in the aqueous phase, representing the ASMs, is measured using a scintillation counter.
-
-
Data Analysis:
-
The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the ASMs per unit of time and normalized to the protein content of the cells.[30]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to VLCFAs and the enzymes involved in their metabolism.
Table 1: Reference Intervals for Very-Long-Chain Fatty Acids in Human Plasma
| Analyte | Concentration (μmol/L) | Ratio | Reference |
| Docosanoic acid (C22:0) | 32.0 - 73.4 | [24] | |
| Tetracosanoic acid (C24:0) | 30.3 - 72.0 | [24] | |
| Hexacosanoic acid (C26:0) | 0.20 - 0.71 | [24] | |
| C24:0/C22:0 Ratio | 0.75 - 1.28 | [24] | |
| C26:0/C22:0 Ratio | 0.005 - 0.0139 | [24] |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
Note: Specific kinetic parameters (Km, Vmax) are highly dependent on the substrate chain length, enzyme source, and assay conditions. The original research articles should be consulted for detailed information. A study on pig heart L-3-hydroxyacyl-CoA dehydrogenase indicated that the enzyme is most active with medium-chain substrates.[31]
Signaling and Regulatory Interactions
While the primary role of VLC-3-OH-Acyl-CoAs is metabolic, emerging evidence suggests potential roles in cellular signaling. The accumulation of VLCFAs and their intermediates can induce cellular stress responses, including oxidative stress and inflammation. For instance, VLCFAs have been shown to trigger neuroinflammatory cascades.[21]
Furthermore, there is evidence of regulatory crosstalk between fatty acid oxidation pathways and other cellular processes. For example, the expression of genes involved in peroxisomal β-oxidation, such as EHHADH, can be induced by the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5][6]
Conclusion and Future Directions
VLC-3-OH-Acyl-CoAs are more than just metabolic intermediates; they are central players in a complex network that links lipid metabolism to cellular health and disease. A thorough understanding of their biological functions and the enzymes that regulate their levels is paramount for the development of novel diagnostic tools and therapeutic strategies for a range of debilitating metabolic disorders. Future research should focus on elucidating the precise signaling roles of these molecules and their derivatives, as well as on the development of high-throughput screening assays to identify modulators of peroxisomal β-oxidation for drug discovery purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Fatty-acid metabolism disorder - Wikipedia [en.wikipedia.org]
- 13. Fatty Acid Oxidation Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
- 14. What Are Long-Chain Fatty Acid Oxidation Disorders? - The Waiting Room [thewaitingroom.karger.com]
- 15. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 16. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 17. Long chain 3-hydroxyacyl-coa dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 18. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 19. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 20. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 21. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 22. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 24. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 26. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 28. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. benchchem.com [benchchem.com]
- 31. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxytricontanoyl-CoA: A Putative Intermediate in Very-Long-Chain Fatty Acid Metabolism
An In-depth Technical Guide on (S)-3-Hydroxytricontanoyl-CoA for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is the coenzyme A thioester of (S)-3-hydroxytricontanoic acid, a 30-carbon saturated fatty acid. As a member of the very-long-chain fatty acid (VLCFA; >C20) family, it is a presumed, yet not explicitly detailed, intermediate in the metabolic pathways of these essential lipids.[1][2] VLCFAs are critical components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[3][4] They are particularly abundant in specific tissues, including the skin, retina, brain, and testes.[2]
The metabolism of VLCFAs involves a cycle of elongation in the endoplasmic reticulum and degradation via beta-oxidation, primarily initiated in peroxisomes.[5][6] (S)-3-hydroxyacyl-CoA molecules are key intermediates in both of these pathways. Given the established mechanisms of fatty acid metabolism, it is highly probable that this compound is formed and consumed in cells that synthesize and degrade C30 and longer fatty acids. This guide will synthesize the current understanding of VLCFA metabolism to provide a detailed technical overview of the discovery, characterization, and biochemical significance of this compound.
Postulated Discovery and Characterization
The definitive discovery of this compound would rely on advanced analytical techniques capable of resolving and identifying complex lipid species from biological matrices.
Characterization Approaches
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the cornerstone for identifying novel lipids. For this compound, electrospray ionization (ESI)-MS would be used to determine its accurate mass, while tandem MS (MS/MS) would provide structural information through fragmentation patterns.[7]
-
Chromatography: Due to the complexity of the lipidome, separation techniques are essential. Gas chromatography-mass spectrometry (GC-MS) of the derivatized 3-hydroxy fatty acid and liquid chromatography-mass spectrometry (LC-MS) of the intact acyl-CoA are powerful tools for separation and quantification.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Following a successful chemical or enzymatic synthesis of an this compound standard, NMR spectroscopy would be crucial for the unambiguous confirmation of its chemical structure, including the stereochemistry of the hydroxyl group.[10]
Biochemical Context: Role in VLCFA Metabolism
This compound is a predicted intermediate in two fundamental pathways of VLCFA metabolism: fatty acid elongation and beta-oxidation.
VLCFA Elongation
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA.[5] this compound would be an intermediate in the elongation of a C28 acyl-CoA to a C30 acyl-CoA. The key enzymes in this process are:
-
ELOVL fatty acid elongase: Condensation of the acyl-CoA with malonyl-CoA.
-
3-ketoacyl-CoA reductase (KAR): Reduction of the 3-ketoacyl-CoA to an (R)-3-hydroxyacyl-CoA. Note: The stereochemistry for elongation is typically (R), which would then be dehydrated and reduced. The (S) form is associated with beta-oxidation.
-
3-hydroxyacyl-CoA dehydratase (HACD): Dehydration to a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (TER): Reduction to the elongated acyl-CoA.
VLCFA Beta-Oxidation
The catabolism of VLCFAs is initiated in peroxisomes, as mitochondria lack the enzymes to activate these long fatty acids. The subsequent beta-oxidation spiral shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. This compound would be an intermediate in the breakdown of C30 and longer fatty acids. The steps in beta-oxidation are:[6]
-
Acyl-CoA dehydrogenase: Dehydrogenation of the acyl-CoA to a trans-2,3-enoyl-CoA.
-
Enoyl-CoA hydratase: Hydration of the double bond to form an (S)-3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydrogenase: Oxidation of the hydroxyl group to a 3-ketoacyl-CoA.
-
Thiolase: Cleavage of the 3-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.
Quantitative Data
Specific quantitative data for this compound are not available. The following tables provide hypothetical data based on the known properties of other long-chain acyl-CoAs to serve as a reference for researchers.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Chemical Formula | C₅₁H₉₄N₇O₁₈P₃S |
| Monoisotopic Mass | 1189.5495 g/mol |
| Solubility | Predicted to be soluble in aqueous buffers and organic solvents like methanol (B129727)/chloroform mixtures. |
Table 2: Generalized Kinetic Parameters of Enzymes Acting on VLCFA-CoAs
| Enzyme | Substrate Class | Typical Kₘ (µM) | Typical Vₘₐₓ (nmol/min/mg) |
| Peroxisomal Acyl-CoA Oxidase | Very-long-chain acyl-CoAs | 5 - 20 | 10 - 50 |
| L-bifunctional protein (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase activity) | Long-chain enoyl-CoAs / 3-hydroxyacyl-CoAs | 10 - 50 | 50 - 200 |
| ELOVL4 Elongase | Saturated and unsaturated VLCFA-CoAs (C26-C38) | 1 - 10 | 1 - 5 |
Table 3: Typical Tissue Distribution of Very-Long-Chain Fatty Acids (>C24)
| Tissue | Relative Abundance | Primary Lipid Classes |
| Skin (Epidermis) | High | Ceramides, Acylceramides |
| Retina | High | Phosphatidylcholine |
| Brain (Myelin) | Medium | Sphingomyelin, Cerebrosides |
| Testes | Medium | Sphingomyelin |
| Liver | Low | Various glycerolipids and sphingolipids |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: Extraction and Analysis of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids and their CoA esters.[7][8][9]
-
Homogenization: Homogenize ~100 mg of tissue in 1 mL of ice-cold 10% trichloroacetic acid.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.
-
Inject onto a C18 reverse-phase HPLC column.
-
Use a gradient elution from 10% to 90% acetonitrile (B52724) in water with 0.1% formic acid.
-
Analyze by ESI-MS/MS in positive ion mode, using precursor ion scanning or multiple reaction monitoring (MRM) to detect the characteristic fragments of acyl-CoAs.
-
Protocol 2: Chemo-enzymatic Synthesis of this compound
This protocol is a generalized procedure based on established methods for acyl-CoA synthesis.[11][12]
-
Activation of 3-Hydroxytricontanoic Acid:
-
Dissolve 10 mg of 3-hydroxytricontanoic acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Add 1.2 equivalents of N,N'-carbonyldiimidazole (CDI) and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 1.5 equivalents of coenzyme A (free acid) in 1 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Add the acyl-imidazole solution dropwise to the coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
-
Purification:
-
Purify the reaction mixture by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the product to obtain pure this compound.
-
Protocol 3: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.[13][14]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 9.0
-
1 mM NAD⁺
-
50 µM this compound (synthesized as per Protocol 2)
-
Cell lysate or purified enzyme preparation
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) for 10 minutes using a spectrophotometer.
-
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualization of Pathways and Workflows
Diagrams of Metabolic Pathways and Experimental Logic
Caption: VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Caption: Peroxisomal Beta-Oxidation of a C30 Acyl-CoA.
Caption: Workflow for Discovery and Characterization.
Conclusion and Future Directions
While this compound has not been the subject of direct investigation, its existence as an intermediate in VLCFA metabolism is strongly supported by decades of research into fatty acid biochemistry. This technical guide provides a framework for its study, from analytical detection to its role in metabolic pathways.
Future research should focus on:
-
Direct Detection: Utilizing sensitive lipidomics platforms to identify and quantify this compound in tissues known to have high VLCFA turnover.
-
Enzyme Characterization: Determining the substrate specificity and kinetics of human ELOVL elongases, 3-hydroxyacyl-CoA dehydrogenases, and other relevant enzymes with C30 substrates.
-
Disease Correlation: Investigating the levels of this compound and related metabolites in genetic disorders of VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD) or Sjögren-Larsson syndrome, which may provide insights into disease pathology.[3][15]
The characterization of this and other VLCFA intermediates is crucial for a complete understanding of lipid metabolism and its dysregulation in human disease, potentially opening new avenues for diagnostic and therapeutic development.
References
- 1. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of methacrylyl-CoA and (R)- and (S)-3-hydroxyisobutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 15. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxytricontanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of (S)-3-Hydroxytricontanoyl-CoA as a key intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). Peroxisomal beta-oxidation is a critical metabolic pathway, and its dysfunction is associated with severe genetic disorders. This document details the biochemical steps involving this compound, the enzymatic machinery responsible for its metabolism, and the pathological consequences of defects in this pathway. Furthermore, it presents available quantitative data, detailed experimental protocols for the analysis of VLCFA metabolism, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Peroxisomal Beta-Oxidation and Very-Long-Chain Fatty Acids
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific lipid molecules that cannot be metabolized by mitochondria.[1] Among these are the very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms.[2] The accumulation of VLCFAs is toxic to cells and is a hallmark of several severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and D-bifunctional protein (DBP) deficiency.[3][4]
The beta-oxidation of VLCFAs in peroxisomes is a multi-step process that shortens the acyl chain in increments of two carbons, producing acetyl-CoA and a shortened acyl-CoA.[2] This pathway involves a distinct set of enzymes compared to its mitochondrial counterpart.
The Central Role of this compound
Tricontanoic acid (C30:0) is a VLCFA that undergoes beta-oxidation exclusively in peroxisomes. After its activation to Tricontanoyl-CoA and the initial oxidation step, the pathway proceeds through the formation of 2,3-trans-Tricontenoyl-CoA. The subsequent hydration of this intermediate yields this compound. This molecule is a critical juncture in the pathway, poised for the third step of the beta-oxidation spiral.
The enzyme responsible for the metabolism of this compound is the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[3][5][6] DBP possesses two enzymatic activities: an enoyl-CoA hydratase activity that can produce (S)-3-hydroxyacyl-CoAs and a stereospecific (S)-3-hydroxyacyl-CoA dehydrogenase activity that converts (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[5][7]
Peroxisomal Beta-Oxidation Pathway for Tricontanoyl-CoA
The pathway for the initial cycle of beta-oxidation of Tricontanoyl-CoA is as follows:
-
Activation: Tricontanoic acid is activated to Tricontanoyl-CoA by a very-long-chain acyl-CoA synthetase (VLC-ACS) located in the peroxisomal membrane.
-
First Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the oxidation of Tricontanoyl-CoA to 2,3-trans-Tricontenoyl-CoA, producing hydrogen peroxide (H₂O₂).
-
Hydration: The enoyl-CoA hydratase domain of D-bifunctional protein (HSD17B4) hydrates 2,3-trans-Tricontenoyl-CoA to form This compound .
-
Second Oxidation: The (S)-3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes this compound to 3-Ketotricontanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[8]
-
Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-Ketotricontanoyl-CoA into Octacosanoyl-CoA (C28-CoA) and Acetyl-CoA.
The resulting Octacosanoyl-CoA can then enter subsequent rounds of beta-oxidation until it is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Caption: Peroxisomal beta-oxidation of Tricontanoyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes for Long-Chain Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Acyl-CoA Oxidase (hLCAD) | Palmitoyl-CoA (C16:0) | 6.8 | - | [9] |
| Acyl-CoA Oxidase (hLCAD) | Stearoyl-CoA (C18:0) | 19.7 | - | [9] |
| D-Bifunctional Protein | Trihydroxycoprostanoyl-CoA | - | - | [10] |
Note: Data for C30 substrates are currently unavailable. The provided data for C16 and C18 substrates with a related mitochondrial enzyme (hLCAD) and a known peroxisomal substrate for DBP are for illustrative purposes.
Table 2: Cellular Concentrations of Very-Long-Chain Acyl-CoAs in Human Fibroblasts
| Acyl-CoA Species | Control (pmol/10^6 cells) | ABCD1-deficient (pmol/10^6 cells) | Source |
| C24:0-CoA | ~0.1 | ~0.2 | [11] |
| C26:0-CoA | ~0.05 | ~0.1 | [11] |
| C26:1-CoA | ~0.1 | ~1.0 | [11] |
Note: This table highlights the accumulation of VLCFA-CoAs in a disease state (ABCD1 deficiency/X-ALD). The concentration of C30:0-CoA is expected to be significantly lower than these more abundant VLCFAs but would also accumulate in peroxisomal disorders.
Experimental Protocols
Measurement of Peroxisomal Beta-Oxidation of Tricontanoic Acid in Cultured Fibroblasts
This protocol describes a method to assess the peroxisomal beta-oxidation of [¹³C]-labeled tricontanoic acid in cultured human skin fibroblasts.
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
[1-¹³C]Tricontanoic acid (C30:0)
-
Bovine serum albumin (fatty acid-free)
-
Phosphate-buffered saline (PBS)
-
Internal standards for fatty acid analysis (e.g., [¹³C₁₆]Palmitic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Grow fibroblasts to confluence in T75 flasks.
-
Substrate Preparation: Prepare a stock solution of [1-¹³C]Tricontanoic acid complexed to bovine serum albumin in DMEM.
-
Incubation: Replace the culture medium with the substrate-containing medium and incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Harvesting: After incubation, wash the cells twice with PBS and harvest by trypsinization.
-
Lipid Extraction: Resuspend the cell pellet in methanol and perform a Bligh and Dyer extraction using chloroform and water to separate the lipid and aqueous phases.
-
Saponification and Derivatization: Saponify the lipid extract with KOH in ethanol (B145695) to release free fatty acids. Acidify and extract the fatty acids. Derivatize the fatty acids to their methyl esters using diazomethane (B1218177) or BF₃-methanol.
-
GC-MS Analysis: Analyze the fatty acid methyl esters by GC-MS. Monitor the ions corresponding to the [¹³C]-labeled chain-shortened products of [1-¹³C]Tricontanoic acid (e.g., [¹³C]Octacosanoic acid, [¹³C]Hexacosanoic acid).
-
Quantification: Quantify the amount of chain-shortened products relative to the internal standard and normalize to the total protein content of the cell lysate. A decrease in the production of chain-shortened fatty acids is indicative of impaired peroxisomal beta-oxidation.
LC-MS/MS Analysis of this compound
This protocol outlines a method for the detection and relative quantification of this compound from cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells or tissue homogenates
-
Acetonitrile
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
Internal standard (e.g., a commercially available ¹³C-labeled long-chain acyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction solution (e.g., acetonitrile/isopropanol/water).
-
Add the internal standard.
-
Centrifuge to pellet cellular debris.
-
Perform solid-phase extraction of the supernatant to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a suitable injection solvent.
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases containing a low concentration of a weak base (e.g., ammonium hydroxide) to improve peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of the intact molecule, and a characteristic product ion is often the fragment corresponding to the CoA moiety.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for relative quantification across different samples.
-
Caption: Workflow for analyzing peroxisomal beta-oxidation.
Pathophysiological Relevance and Therapeutic Implications
Defects in the D-bifunctional protein (HSD17B4) lead to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by neonatal hypotonia, seizures, and profound neurological abnormalities.[4][12] In these patients, the impaired dehydrogenase activity of DBP leads to the accumulation of upstream intermediates, including (S)-3-hydroxyacyl-CoAs. While the accumulation of the parent VLCFAs is a primary diagnostic marker, the buildup of these hydroxylated intermediates may also contribute to cellular toxicity.
Understanding the precise role and metabolism of this compound and other long-chain 3-hydroxyacyl-CoAs is crucial for several reasons:
-
Biomarker Discovery: These intermediates could serve as more specific biomarkers for certain types of peroxisomal disorders.
-
Disease Mechanism: Elucidating the potential toxicity of these accumulating intermediates can provide deeper insights into the pathophysiology of these diseases.
-
Therapeutic Development: Modulating the activity of DBP or downstream enzymes could be a therapeutic strategy. Furthermore, understanding the substrate specificity of these enzymes is critical for the development of substrate reduction therapies or enzyme replacement therapies.
Conclusion
This compound is a pivotal, yet understudied, intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids. Its metabolism by the D-bifunctional protein is essential for the proper degradation of VLCFAs. While specific quantitative data for this C30 intermediate remains elusive, the methodologies for its study are established. Further research into the kinetics of its metabolism and its cellular concentrations in health and disease will be invaluable for advancing our understanding of peroxisomal disorders and for the development of novel therapeutic interventions. This guide provides a foundational framework for researchers and drug development professionals to pursue these critical areas of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. uniprot.org [uniprot.org]
- 7. Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Cellular localization of (S)-3-Hydroxytricontanoyl-CoA
An In-Depth Technical Guide on the Cellular Localization of (S)-3-Hydroxytricontanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key metabolic intermediate in the lifecycle of tricontanoic acid (C30:0), a very long-chain fatty acid (VLCFA). Its cellular localization is not static; rather, it is determined by its role as an intermediate in two distinct and spatially separated metabolic pathways: fatty acid synthesis (elongation) and fatty acid degradation (β-oxidation). This guide synthesizes current knowledge on VLCFA metabolism to delineate the subcellular locations of this compound, providing detailed pathway diagrams, methodologies for localization studies, and a summary of the key enzymes involved.
Introduction to Very Long-Chain Fatty Acid (VLCFA) Metabolism
Fatty acids with a chain length of 22 carbon atoms or more are classified as very long-chain fatty acids (VLCFAs).[1] Unlike shorter fatty acids, VLCFAs have unique metabolic pathways and play specialized roles in the body, particularly as constituents of sphingolipids and glycerophospholipids in tissues such as the brain, skin, and retina.[1][2] The metabolism of VLCFAs is compartmentalized within the cell, with synthesis occurring in the endoplasmic reticulum and degradation primarily taking place in peroxisomes.[1][3] this compound is a transient intermediate in both of these processes.
Cellular Localization and Associated Pathways
The presence of this compound is intrinsically linked to the cellular machinery responsible for its synthesis and catabolism.
Endoplasmic Reticulum: The Site of Synthesis
VLCFAs are synthesized in the endoplasmic reticulum (ER) through a fatty acid elongation cycle.[1] This process adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. This compound is the product of the second step in the elongation cycle that leads to the formation of fatty acids longer than C28.
The four key reactions in the ER elongation cycle are:
-
Condensation: An acyl-CoA (e.g., Octacosanoyl-CoA, C28:0-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a β-ketoacyl-CoA (3-oxotricontanoyl-CoA).[4]
-
Reduction: The β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KAR) to form this compound.[4]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a trans-2,3-enoyl-CoA (trans-2,3-tricontenoyl-CoA).[4]
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA (Tricontanoyl-CoA, C30:0-CoA), which is two carbons longer than the starting molecule.[4]
Therefore, as an intermediate of VLCFA synthesis, This compound is localized to the endoplasmic reticulum .
Peroxisomes: The Site of Degradation
Fatty acids with chain lengths greater than C22 are initially broken down via β-oxidation within peroxisomes, as the mitochondrial machinery is not equipped to handle these long substrates.[5] The peroxisomal β-oxidation pathway shortens VLCFAs, and the resulting shorter-chain acyl-CoAs are then transported to mitochondria for complete oxidation.[3]
The peroxisomal β-oxidation spiral involves a set of enzymes distinct from their mitochondrial counterparts. For a saturated fatty acid like tricontanoic acid, the steps are:
-
Oxidation: Tricontanoyl-CoA is oxidized by a peroxisomal Acyl-CoA oxidase (ACOX), introducing a double bond and producing H₂O₂.[6] The product is trans-2,3-tricontenoyl-CoA.
-
Hydration: The multifunctional enzyme (MFE), which has both hydratase and dehydrogenase activities, adds water across the double bond. For VLCFAs, this is typically handled by the D-bifunctional protein (DBP), which hydrates trans-2,3-tricontenoyl-CoA to produce this compound.[7]
-
Dehydrogenation: The dehydrogenase domain of the MFE/DBP then oxidizes this compound to 3-oxotricontanoyl-CoA.[8]
-
Thiolysis: A peroxisomal thiolase cleaves 3-oxotricontanoyl-CoA to release acetyl-CoA and a shortened Octacosanoyl-CoA (C28:0-CoA), which can then undergo further rounds of β-oxidation.[9]
Thus, as an intermediate of VLCFA degradation, This compound is also localized to the peroxisome .
Summary of Quantitative Data and Key Enzymes
Direct quantitative data on the concentration of this compound within specific organelles is not available due to its transient nature as a metabolic intermediate. However, the localization of the key enzymes responsible for its formation and conversion provides strong evidence for its subcellular distribution.
| Pathway | Cellular Localization | Key Enzyme Acting on C30 Substrate | Enzyme Class | Substrate | Product |
| VLCFA Synthesis | Endoplasmic Reticulum | β-ketoacyl-CoA reductase (KAR) | Oxidoreductase | 3-Oxotricontanoyl-CoA | This compound |
| VLCFA Synthesis | Endoplasmic Reticulum | β-hydroxyacyl-CoA dehydratase (HACD) | Lyase | This compound | trans-2,3-Tricontenoyl-CoA |
| VLCFA Degradation | Peroxisome | D-Bifunctional Protein (DBP) - Hydratase | Hydratase | trans-2,3-Tricontenoyl-CoA | This compound |
| VLCFA Degradation | Peroxisome | D-Bifunctional Protein (DBP) - Dehydrogenase | Oxidoreductase | This compound | 3-Oxotricontanoyl-CoA |
Experimental Protocols for Determining Subcellular Localization
The localization of enzymes that metabolize this compound can be determined using several well-established techniques. Below is a generalized protocol for subcellular fractionation followed by Western blot analysis.
Protocol: Subcellular Fractionation and Western Blotting
Objective: To separate cellular organelles and detect the presence of a target enzyme (e.g., D-Bifunctional Protein or β-ketoacyl-CoA reductase) in specific fractions.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge (standard and ultracentrifuge)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and buffers
-
Primary antibody specific to the target enzyme
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Organelle marker antibodies (e.g., Calnexin for ER, Catalase for peroxisomes, Cytochrome c for mitochondria)
Workflow Diagram:
Methodology:
-
Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic homogenization buffer and allow to swell. Lyse the cells gently using a Dounce homogenizer to preserve organelle integrity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells. The resulting supernatant is the post-nuclear supernatant (PNS).
-
Centrifuge the PNS at a medium speed (e.g., 20,000 x g for 20 min) to pellet mitochondria and peroxisomes. The supernatant contains the microsomes (ER fragments) and cytosol.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (ER). The final supernatant is the cytosolic fraction.
-
Note: Further purification of the peroxisomal/mitochondrial pellet can be achieved using density gradient centrifugation (e.g., with Percoll or sucrose gradients).
-
-
Protein Analysis:
-
Measure the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the enzyme of interest. Also, probe separate blots with antibodies for organelle-specific markers to validate the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The presence of a band in a specific fraction (e.g., the ER or peroxisomal fraction) indicates the localization of the enzyme.
-
Conclusion for Drug Development Professionals
The dual localization of this compound in both the endoplasmic reticulum and peroxisomes highlights the compartmentalization of fatty acid metabolism. For professionals in drug development, this has important implications. Targeting enzymes in the VLCFA elongation pathway in the ER could be a strategy for diseases characterized by an overproduction of VLCFAs (e.g., certain forms of ichthyosis or Stargardt disease).[2][10] Conversely, enhancing the peroxisomal β-oxidation pathway may be beneficial in disorders involving VLCFA accumulation due to impaired degradation, such as X-linked adrenoleukodystrophy. A thorough understanding of the subcellular location of these metabolic pathways and their intermediates is critical for designing targeted and effective therapeutic interventions.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
An In-depth Technical Guide to the Enzymes in (S)-3-Hydroxytricontanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. In humans and other mammals, these lipids play vital roles in numerous physiological processes, including the formation of skin barrier lipids, myelin maintenance in the nervous system, and the production of specific signaling molecules. The synthesis of this compound is accomplished through the fatty acid elongation cycle, a four-step process localized to the endoplasmic reticulum. This guide provides a detailed overview of the core enzymes involved in this pathway, with a focus on their biochemical properties, substrate specificities, and the experimental protocols used for their characterization.
The Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway
The synthesis of VLCFAs, including the C30 backbone of this compound, occurs through a repeating four-reaction cycle. Each cycle extends an existing fatty acyl-CoA by two carbons, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.[1][2][3][4] The intermediate, this compound, is the product of the second step in the elongation of a C28 fatty acyl-CoA.
The four key enzymatic reactions are:
-
Condensation: Catalyzed by fatty acid elongases (ELOVLs).
-
Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (TER).
This cycle is essential for the production of a diverse range of VLCFAs that are subsequently incorporated into various complex lipids such as ceramides, sphingolipids, and glycerophospholipids.
Core Enzymes in Detail
The synthesis of this compound specifically involves the first two enzymes of the VLCFA elongation cycle acting on a C28 acyl-CoA precursor.
Fatty Acid Elongase 4 (ELOVL4)
ELOVL4 is the key condensing enzyme responsible for the elongation of fatty acyl-CoAs with chain lengths of C26 and greater.[5][6][7][8][9] It catalyzes the initial, rate-limiting step in the synthesis of tricontanoyl-CoA by condensing octacosanoyl-CoA (C28:0-CoA) with malonyl-CoA to form 3-ketotricontanoyl-CoA.
Substrate Specificity of ELOVL Family Enzymes
Mammals possess seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[10][11] ELOVL4 is unique in its preference for very-long-chain saturated and polyunsaturated fatty acids.
| Enzyme | Preferred Saturated/Monounsaturated Acyl-CoA Substrates | Key Products/Roles |
| ELOVL1 | C18:0 to C26:0, with highest activity towards C22:0-CoA.[10][12] | C24 sphingolipid synthesis.[1][10] |
| ELOVL3 | C18:0-CoA.[12] | Synthesis of C20-C24 saturated fatty acids. |
| ELOVL4 | C24:0-CoA, C26:0-CoA, and longer.[7][13] Elongates precursors from C26 up to C38.[5][6][7][14] | Synthesis of VLC-SFA (>C26) and VLC-PUFAs. Essential for skin barrier and retinal function.[6][15][16] |
| ELOVL6 | C16:0-CoA. | Elongation of palmitate to stearate. |
| ELOVL7 | C18:0-CoA.[12] | Similar substrate specificity to ELOVL3. |
This table summarizes the primary specificities for saturated and monounsaturated fatty acyl-CoAs relevant to VLCFA synthesis.
3-Ketoacyl-CoA Reductase (KAR) / Hydroxysteroid 17-beta Dehydrogenase 12 (HSD17B12)
Following the condensation step, the resulting 3-ketoacyl-CoA intermediate is reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KAR), also known as HSD17B12.[3][17] This enzyme utilizes NADPH as a cofactor to reduce the keto group at the C3 position, yielding this compound.[2][18][19] HSD17B12 is considered the primary KAR involved in the elongation of all VLCFAs in mammals and is essential for this pathway.[3][20][21][22]
The stereospecificity of this reductase is crucial, producing the (S)- or (3R)-hydroxyacyl intermediate that is the substrate for the subsequent dehydration step in the elongation cycle.
Experimental Protocols
Characterizing the enzymes involved in VLCFA synthesis requires robust in vitro assays. Below are generalized protocols for measuring the activity of the key enzymes.
Microsomal Fatty Acid Elongase (ELOVL) Activity Assay
This assay measures the overall elongation activity in a microsomal preparation, which contains all four enzymes of the elongation complex.
Methodology:
-
Preparation of Microsomes: Isolate microsomal fractions from tissues or cultured cells (e.g., HEK293T cells overexpressing the ELOVL of interest) by differential centrifugation.[8][23][24]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH ~7.0)
-
NADPH
-
The fatty acyl-CoA substrate of interest (e.g., octacosanoyl-CoA)
-
Radiolabeled [2-¹⁴C]malonyl-CoA
-
Microsomal protein (typically 20-100 µg)
-
-
Incubation: Initiate the reaction by adding the microsomal preparation and incubate at 37°C for 20-30 minutes.[1][24]
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat at 65°C for 1 hour to hydrolyze the acyl-CoA thioester bonds.[1]
-
Acidification and Extraction: Acidify the reaction mixture with HCl and extract the resulting free fatty acids with an organic solvent like hexane.[1]
-
Analysis:
-
Radioactivity Measurement: Quantify the incorporation of the ¹⁴C label into the fatty acid fraction using liquid scintillation counting.
-
Product Identification: For detailed product analysis, convert the fatty acids to their methyl esters (FAMEs) and analyze by gas chromatography-mass spectrometry (GC-MS).[6][7][15][16]
-
3-Ketoacyl-CoA Reductase (HSD17B12) Activity Assay
This assay directly measures the reduction of a 3-ketoacyl-CoA substrate.
Methodology:
-
Enzyme Source: Use purified recombinant HSD17B12 or microsomal preparations.
-
Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 7.0) containing:
-
The 3-ketoacyl-CoA substrate (e.g., 3-ketotricontanoyl-CoA).
-
NADPH.
-
-
Reaction Monitoring: The activity of HSD17B12 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[12] The reaction is initiated by the addition of the enzyme.
-
Coupled Assay (for L-3-hydroxyacyl-CoA dehydrogenase): An alternative is a coupled assay where the product of the dehydrogenase (a 3-ketoacyl-CoA) is cleaved by 3-ketoacyl-CoA thiolase. This method is advantageous as it is irreversible and avoids product inhibition.[11]
Conclusion
The synthesis of this compound is a key step in the production of C30 very-long-chain fatty acids. This process is orchestrated by the first two enzymes of the VLCFA elongation cycle located in the endoplasmic reticulum: the fatty acid elongase ELOVL4 and the 3-ketoacyl-CoA reductase HSD17B12. ELOVL4 is distinguished by its unique ability to elongate fatty acyl-CoAs with chain lengths of C26 and beyond, making it indispensable for the synthesis of the C30 backbone. Subsequently, HSD17B12 stereospecifically reduces the resulting 3-keto intermediate to produce this compound. Understanding the function and regulation of these enzymes is critical for research into lipid metabolism and its associated disorders, and provides potential targets for therapeutic intervention in diseases where VLCFA metabolism is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long and short of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hetero-oligomeric interactions of an ELOVL4 mutant protein: implications in the molecular mechanism of Stargardt-3 macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. uniprot.org [uniprot.org]
- 19. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses - EspaceINRS [espace.inrs.ca]
- 22. Hydroxysteroid (17β) dehydrogenase 12 is essential for metabolic homeostasis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of (S)-3-Hydroxytricontanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxytricontanoyl-CoA is a very-long-chain fatty acyl-CoA that is presumed to be an intermediate in the beta-oxidation of tricontanoic acid. While specific empirical data for this particular molecule is scarce in publicly available literature, its structural elucidation can be approached using a combination of modern analytical techniques. This guide outlines the theoretical framework and detailed experimental protocols for the comprehensive structural characterization of this compound, based on established methodologies for analogous long-chain acyl-CoA esters.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes, including membrane structure, cell signaling, and energy metabolism.[1] The metabolism of these molecules primarily occurs through peroxisomal beta-oxidation, a pathway that sequentially shortens the acyl chain. This compound is a key intermediate in the degradation of tricontanoic acid (C30:0). Deficiencies in the enzymes responsible for the metabolism of long-chain and very-long-chain fatty acids can lead to severe metabolic disorders.[2] Therefore, the ability to unequivocally identify and quantify intermediates like this compound is of paramount importance for both basic research and the development of novel therapeutics.
This technical guide provides a roadmap for the structural elucidation of this compound, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy techniques.
Predicted Physicochemical Properties and Spectroscopic Data
Due to the lack of specific experimental data for this compound, the following table summarizes the predicted quantitative data based on the known properties of coenzyme A and shorter-chain 3-hydroxy fatty acids.
| Property | Predicted Value |
| Molecular Formula | C₅₁H₉₄N₇O₁₈P₃S |
| Monoisotopic Mass | 1237.5491 g/mol |
| [M+H]⁺ (High-Resolution MS) | 1238.5564 m/z |
| [M+2H]²⁺ (High-Resolution MS) | 619.7828 m/z |
| Key MS/MS Fragments (m/z) | 768.1 (Coenzyme A), 428.1 (Adenosine-3',5'-diphosphate), 348.1 (Phosphopantetheine), 470.4 (Tricontanoyl moiety cleavage) |
| ¹H-NMR (Predicted, ppm) | ~4.0 (H-3), ~2.5 (H-2), ~1.2-1.6 (-(CH₂)₂₆-), ~0.88 (H-30) |
| ¹³C-NMR (Predicted, ppm) | ~172 (C-1), ~68 (C-3), ~42 (C-2), ~22-32 (-(CH₂)₂₆-), ~14 (C-30) |
Experimental Protocols
Sample Preparation and Isolation
Given that this compound is an intracellular metabolite, its extraction from biological matrices (e.g., cell cultures, tissue homogenates) is the primary step.
Protocol for Extraction of Long-Chain Acyl-CoAs:
-
Homogenization: Homogenize the biological sample in a cold solution of 10% trichloroacetic acid (TCA) to precipitate proteins and quench enzymatic activity.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acid-soluble metabolites, including acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) hydroxide (B78521) to improve recovery.[1]
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., 50% methanol in water).
Mass Spectrometry Analysis
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific detection of acyl-CoAs.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Full Scan: To determine the precursor ion mass ([M+H]⁺ or [M+2H]²⁺).
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. A neutral loss scan of 507 Da can be indicative of the Coenzyme A moiety.[1]
-
-
Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.
-
Key Transitions for Multiple Reaction Monitoring (MRM) (hypothetical):
-
m/z 1238.6 → m/z 768.1
-
m/z 619.8 → m/z 768.1 (in-source fragmentation)
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) of the Corresponding 3-Hydroxy Fatty Acid
For detailed analysis of the fatty acid moiety, the acyl-CoA can be hydrolyzed, and the resulting 3-hydroxytricontanoic acid can be analyzed by GC-MS after derivatization.[4][5]
Protocol for Hydrolysis and Derivatization:
-
Hydrolysis: Hydrolyze the acyl-CoA sample with 0.5 M NaOH at 60°C for 30 minutes.
-
Acidification: Acidify the sample to pH 2 with HCl.
-
Extraction: Extract the free fatty acid with three volumes of ethyl acetate.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Derivatization: Derivatize the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and the TMS ester of the carboxylic acid.[5]
GC-MS Conditions:
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.[6][7]
Instrumentation:
-
High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent, such as D₂O or methanol-d₄.
NMR Experiments:
-
¹H-NMR: To identify the chemical shifts and coupling constants of all protons. Key signals include the proton on the hydroxyl-bearing carbon (H-3), the methylene (B1212753) protons adjacent to the thioester (H-2), the long aliphatic chain, and the terminal methyl group.[7]
-
¹³C-NMR: To determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[7]
-
-
Chiral Analysis: The (S)-stereochemistry at the C-3 position can be confirmed using chiral derivatizing agents or by comparing the obtained spectra with those of synthesized stereoisomeric standards.
Signaling Pathways and Workflows
Metabolic Pathway of Very-Long-Chain Fatty Acid Beta-Oxidation
The following diagram illustrates the peroxisomal beta-oxidation pathway where this compound is an intermediate.
Caption: Peroxisomal Beta-Oxidation of Tricontanoyl-CoA.
Experimental Workflow for Structural Elucidation
The comprehensive workflow for the structural elucidation of this compound is depicted below.
Caption: Comprehensive Experimental Workflow.
Conclusion
The structural elucidation of this compound, while challenging due to its very-long-chain nature and low abundance, is achievable through a systematic approach employing modern analytical techniques. The combination of high-resolution mass spectrometry for accurate mass determination and fragmentation analysis, along with multidimensional NMR for unambiguous structural and stereochemical assignment, provides a powerful toolkit for researchers in the field of lipidomics and metabolic disorders. The protocols and workflows outlined in this guide serve as a comprehensive resource for the characterization of this and other novel very-long-chain acyl-CoA molecules.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. magritek.com [magritek.com]
- 7. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
Predicted Metabolic Fate of (S)-3-Hydroxytricontanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the predicted metabolic fate of (S)-3-Hydroxytricontanoyl-CoA, a very long-chain 3-hydroxyacyl-CoA. Based on current scientific understanding, this molecule is primarily catabolized through the peroxisomal β-oxidation pathway. This document outlines the key enzymatic steps, provides available kinetic data for homologous enzymes, details relevant experimental protocols for studying its metabolism, and presents visual representations of the metabolic pathway and experimental workflows.
Introduction
This compound is a C30 very long-chain fatty acyl-CoA (VLCFA) intermediate. Due to their hydrophobicity and length, VLCFAs cannot be directly metabolized in the mitochondria. Instead, their initial breakdown occurs in peroxisomes through a specialized β-oxidation pathway. This guide focuses on the immediate downstream enzymatic reactions involving this compound within the human peroxisome.
Predicted Metabolic Pathway
The metabolism of this compound is predicted to proceed through two sequential enzymatic reactions in the peroxisome, catalyzed by L-bifunctional protein (EHHADH) and peroxisomal 3-ketoacyl-CoA thiolase (ACAA1).
Dehydrogenation by L-Bifunctional Protein (EHHADH)
The first step is the dehydrogenation of the 3-hydroxy group to a 3-keto group. This reaction is catalyzed by the 3-hydroxyacyl-CoA dehydrogenase domain of the L-bifunctional protein, encoded by the EHHADH gene. This enzyme is specific for the (S)-stereoisomer of 3-hydroxyacyl-CoAs.
This compound + NAD⁺ ⇌ 3-Ketotricontanoyl-CoA + NADH + H⁺
Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (ACAA1)
The resulting 3-Ketotricontanoyl-CoA is then a substrate for peroxisomal 3-ketoacyl-CoA thiolase, encoded by the ACAA1 gene. This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (Octacosanoyl-CoA, C28).
3-Ketotricontanoyl-CoA + CoASH ⇌ Octacosanoyl-CoA + Acetyl-CoA
The shortened Octacosanoyl-CoA can then re-enter the peroxisomal β-oxidation spiral for further cycles of degradation until it is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
Quantitative Data
Table 1: Kinetic Parameters of L-Bifunctional Protein (EHHADH) with Very Long-Chain Substrates
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Rat Liver Peroxisomes | Palmitoyl-CoA (C16:0) | 13.8 ± 1 | Relative V_max_ of 100% | [1] |
| Rat Liver Peroxisomes | Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | 22 ± 3 | ~150% of Palmitoyl-CoA | [1] |
Note: Data for EHHADH activity on very long-chain saturated 3-hydroxyacyl-CoAs is limited. The provided data on acyl-CoA substrates in the overall peroxisomal β-oxidation process suggests that the pathway is active with long-chain substrates.
Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase (ACAA1) with Long-Chain Substrates
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Rat Peroxisomal Thiolase A | 3-Oxohexadecanoyl-CoA (C16) | 7.8 | 26.8 | [2] |
| Rat Peroxisomal Thiolase A | 3-Oxooctanoyl-CoA (C8) | 9.1 | - | [2] |
| Rat Peroxisomal Thiolase A | Acetoacetyl-CoA (C4) | 7.7 | - | [2] |
Note: Peroxisomal thiolase A (ACAA1) demonstrates broad substrate specificity and is active on long-chain 3-ketoacyl-CoAs. While specific data for C30 is unavailable, the enzyme is expected to process 3-Ketotricontanoyl-CoA.
Experimental Protocols
The following are detailed methodologies for key experiments to study the metabolic fate of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through chemo-enzymatic methods. A general approach involves:
-
Synthesis of the corresponding 2,3-enoyl free acid: This can be achieved through standard organic synthesis routes.
-
Activation to the CoA thioester: The free acid is linked to Coenzyme A using a suitable CoA ligase or through chemical synthesis methods.
-
Enzymatic hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated to the (S)-3-hydroxyacyl-CoA using a recombinant enoyl-CoA hydratase, such as human short-chain enoyl-CoA hydratase (ECHS1).[1]
Purification of Recombinant Human EHHADH and ACAA1
For in vitro assays, recombinant human EHHADH and ACAA1 can be expressed and purified.
-
Cloning: The full-length cDNAs for human EHHADH and ACAA1 are cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).
-
Lysis and Solubilization: Cells are harvested, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The protein is purified from the soluble lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Further Purification: If necessary, further purification steps such as ion-exchange and size-exclusion chromatography can be performed to achieve high purity.
In Vitro Assay for L-Bifunctional Protein (EHHADH) Activity
The 3-hydroxyacyl-CoA dehydrogenase activity of EHHADH can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Purified recombinant human EHHADH
-
This compound (substrate)
-
NAD⁺
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.
-
Add the substrate, this compound, to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified EHHADH.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of the substrate.
In Vitro Assay for 3-Ketoacyl-CoA Thiolase (ACAA1) Activity
The activity of ACAA1 can be measured in the thiolytic cleavage direction by coupling the production of acetyl-CoA to other enzymatic reactions that result in a change in absorbance. A common method is a coupled enzyme assay using citrate (B86180) synthase and malate (B86768) dehydrogenase.
Materials:
-
Purified recombinant human ACAA1
-
3-Ketotricontanoyl-CoA (substrate)
-
Coenzyme A (CoASH)
-
Malate
-
NAD⁺
-
Citrate synthase
-
Malate dehydrogenase
-
Assay buffer (e.g., 175 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoASH, malate, NAD⁺, citrate synthase, and malate dehydrogenase.
-
Add the substrate, 3-Ketotricontanoyl-CoA, to the mixture.
-
Initiate the reaction by adding purified ACAA1.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the rate of reaction based on the change in absorbance.
Visualizations
Metabolic Pathway Diagram
Caption: Predicted metabolic pathway of this compound in the peroxisome.
Experimental Workflow for Enzyme Activity Assays
Caption: General experimental workflow for the in vitro study of this compound metabolism.
Conclusion
The predicted metabolic fate of this compound involves its sequential degradation within the peroxisome by L-bifunctional protein (EHHADH) and 3-ketoacyl-CoA thiolase (ACAA1). While direct kinetic data for a C30 substrate is lacking, the known broad specificity of these enzymes for very long-chain fatty acids strongly supports this pathway. The experimental protocols provided herein offer a framework for the detailed characterization of this metabolic process, which is crucial for understanding VLCFA metabolism and its implications in health and disease. Further research is warranted to determine the precise kinetic parameters of the involved enzymes with C30 substrates to refine our understanding of this metabolic pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-3-Hydroxytricontanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a crucial molecule for in vitro studies of very-long-chain fatty acid (VLCFA) metabolism. Deficiencies in the enzymes involved in VLCFA oxidation are linked to several metabolic disorders. Access to high-purity this compound is therefore essential for developing and validating assays to screen for potential therapeutic agents. This document provides a detailed protocol for the chemical synthesis of (S)-3-hydroxytricontanoic acid, the precursor to the title compound, and its subsequent conversion to this compound.
Overall Synthesis Strategy
The synthesis of this compound is a multi-step process that begins with the stereoselective synthesis of its precursor, (S)-3-hydroxytricontanoic acid. This is followed by the coupling of the fatty acid to Coenzyme A (CoA). Two primary routes are presented for the synthesis of the precursor acid to provide flexibility based on available expertise and reagents. The final CoA ligation is described using both a chemical and an enzymatic approach.
Figure 1. Overall workflow for the synthesis of this compound.
Part 1: Synthesis of (S)-3-Hydroxytricontanoic Acid
The key challenge in synthesizing the target molecule is the stereoselective formation of the (S)-hydroxyl group on a very-long-chain fatty acid. The Evans aldol reaction is a reliable method for achieving this.
Step 1.1: Reduction of Octacosanoic Acid to Octacosanal
The starting material for the Evans aldol reaction is the C28 aldehyde, octacosanal. While commercially available, it can also be synthesized from the more common and less expensive octacosanoic acid.
Protocol:
-
Dissolution: Suspend octacosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an argon atmosphere.
-
Reduction: Cool the suspension to 0 °C and add a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF, 1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol (B129727) to quench the excess borane, followed by a 1 M HCl solution.
-
Extraction: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation to Aldehyde: Dissolve the resulting 1-octacosanol (B7804023) in dichloromethane (B109758) (DCM) and add pyridinium (B92312) chlorochromate (PCC, 1.5 eq). Stir at room temperature for 2-4 hours until the alcohol is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with DCM. Concentrate the filtrate to yield octacosanal.
| Parameter | Value |
| Starting Material | Octacosanoic Acid |
| Key Reagents | BH3·THF, PCC |
| Solvents | THF, DCM |
| Typical Yield | 85-95% (over two steps) |
| Purity | >95% |
Table 1. Summary of the synthesis of octacosanal.
Step 1.2: Evans Aldol Reaction for (S)-3-Hydroxytricontanoic Acid Precursor
This step creates the C30 backbone with the desired stereochemistry at the C3 position.
Protocol:
-
Enolate Formation: In a flame-dried flask under argon, dissolve the (S)-4-benzyl-2-oxazolidinone-derived N-propionyl imide (1.0 eq) in anhydrous DCM and cool to -78 °C. Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (B128534) (1.2 eq). Stir for 30 minutes.
-
Aldol Addition: Add a solution of octacosanal (1.2 eq) in DCM, pre-cooled to -78 °C, via cannula. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.
Step 1.3: Hydrolysis of the Chiral Auxiliary
The final step to obtain the free fatty acid is the removal of the chiral auxiliary.
Protocol:
-
Hydrolysis: Dissolve the purified aldol adduct in a mixture of THF and water (4:1). Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The crude (S)-3-hydroxytricontanoic acid can be further purified by recrystallization.
| Parameter | Value |
| Starting Material | Octacosanal |
| Chiral Auxiliary | (S)-4-benzyl-N-propionyl-oxazolidinone |
| Key Reagents | Bu2BOTf, TEA, LiOH, H2O2 |
| Typical Overall Yield | 60-70% |
| Diastereomeric Excess | >98% |
Table 2. Summary of the stereoselective synthesis of (S)-3-hydroxytricontanoic acid.
Part 2: Synthesis of this compound
With the precursor acid in hand, the final step is to couple it to Coenzyme A. Both chemical and enzymatic methods are viable.
Figure 2. Comparison of chemical and enzymatic routes for CoA ligation.
Method A: Chemical Synthesis via an Acyl-Imidazole Intermediate
This method is robust and does not require specialized enzymes.
Protocol:
-
Activation: Dissolve (S)-3-hydroxytricontanoic acid (1.0 eq) in anhydrous THF. Add 1,1'-carbonyldiimidazole (B1668759) (CDI, 1.1 eq) and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
CoA Coupling: In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq) in an aqueous solution of sodium bicarbonate (0.5 M).
-
Reaction: Add the acyl-imidazole solution dropwise to the CoA solution. Stir at room temperature for 4-6 hours, maintaining the pH around 8.0.
-
Purification: The final product is purified by reverse-phase HPLC.
| Parameter | Value |
| Activation Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvents | THF, Aqueous NaHCO3 |
| Reaction Time | 5-7 hours |
| Typical Yield | 40-60% |
Table 3. Summary of the chemical synthesis of this compound.
Method B: Enzymatic Synthesis using Long-Chain Acyl-CoA Synthetase (ACSL)
This method uses milder conditions and can be more efficient if a suitable enzyme is available. Several human and bacterial ACSLs are known to activate very-long-chain fatty acids.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP (5 mM), MgCl2 (10 mM), Coenzyme A (1 mM), and a suitable long-chain acyl-CoA synthetase (e.g., from E. coli or human, expressed recombinantly).
-
Substrate Addition: Add a solution of (S)-3-hydroxytricontanoic acid (0.5 mM, dissolved in a minimal amount of DMSO or complexed with fatty acid-free BSA).
-
Incubation: Incubate the reaction at 37 °C for 1-2 hours.
-
Termination and Purification: Terminate the reaction by adding acetic acid. The product can be purified by solid-phase extraction or reverse-phase HPLC.
| Parameter | Value |
| Enzyme | Long-Chain Acyl-CoA Synthetase (ACSL) |
| Cofactors | ATP, MgCl2, Coenzyme A |
| Reaction Conditions | pH 7.5, 37 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 50-80% (enzyme dependent) |
Table 4. Summary of the enzymatic synthesis of this compound.
Part 3: Purification and Characterization
Purification by HPLC
Protocol:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution system.
-
Solvent A: 75 mM KH2PO4, pH 4.9.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient might run from 30% B to 90% B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collection and Desalting: Collect the peak corresponding to the product and desalt using a suitable method, such as solid-phase extraction or lyophilization if a volatile buffer system is used.
Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of the product using high-resolution mass spectrometry (e.g., ESI-TOF). The expected mass will correspond to the sum of the acyl group and Coenzyme A, minus the mass of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of the long alkyl chain, the characteristic signals of the CoA moiety (adenine, ribose, and pantetheine (B1680023) protons), and the proton on the hydroxyl-bearing carbon.
-
³¹P NMR: Observe the characteristic signals for the phosphate groups in the CoA molecule.
-
This comprehensive approach provides a reliable pathway for the synthesis and purification of this compound, enabling crucial in vitro studies in the field of fatty acid metabolism and drug discovery.
Application Notes and Protocols for the Detection of (S)-3-Hydroxytricontanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) intermediate in the metabolic pathway of tricontanoic acid, a 30-carbon saturated fatty acid. The accurate and sensitive detection of this analyte is crucial for studying the metabolism of very-long-chain fatty acids (VLCFAs) and for the development of drugs targeting enzymes involved in these pathways. Deficiencies in VLCFA metabolism are associated with several severe genetic disorders. These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques.
Analytical Methods Overview
The primary methods for the sensitive and specific detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high selectivity and the ability to quantify multiple acyl-CoAs simultaneously, while enzymatic assays provide a functional measure of the analyte through its interaction with specific enzymes.
Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity. The method involves extraction of the analyte from a biological matrix, chromatographic separation, and detection by a mass spectrometer.
Data Presentation: LC-MS/MS Quantitative Parameters
The following table summarizes the expected quantitative parameters for the analysis of this compound. These values are extrapolated from methods for other very-long-chain acyl-CoAs and may require optimization for specific instrumentation and matrices.[1][2]
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 1 - 10 fmol | On-column, dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 5 - 20 fmol | On-column, with acceptable precision and accuracy. |
| Linearity (Dynamic Range) | 10 fmol - 10 pmol | Over a calibration curve prepared in a surrogate matrix. |
| Precision (%RSD) | < 15% | For both intra-day and inter-day measurements. |
| Accuracy (%Recovery) | 85 - 115% | Determined by spiking a known amount of standard into the matrix. |
| Retention Time | Highly dependent on the column and gradient used. | Expected to be longer than for shorter-chain acyl-CoAs. |
| Precursor Ion (m/z) | Calculated | [M+H]+ |
| Product Ion (m/z) | Calculated | Resulting from the neutral loss of the phosphopantetheine moiety. |
Note: The exact m/z values for precursor and product ions need to be calculated based on the precise mass of this compound and may vary slightly based on the adduct ion formed.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.
1. Materials and Reagents:
-
This compound standard (requires custom synthesis)
-
Internal Standard (IS): (S)-3-Hydroxynonadecanoyl-CoA or other odd-chain 3-hydroxyacyl-CoA
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., cell lysates, tissue homogenates)
2. Sample Preparation and Extraction:
-
Homogenization: Homogenize tissue samples or cell pellets in a cold buffer (e.g., phosphate-buffered saline).
-
Protein Precipitation: Add a 3-fold volume of cold acetonitrile containing the internal standard to the homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of long-chain hydrophobic molecules.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 10 mM ammonium hydroxide.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the very-long-chain acyl-CoA.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualization: LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Section 2: Analysis by Enzymatic Assay
Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoA dehydrogenase activity, which can be adapted for the specific substrate this compound. The assay measures the rate of NADH production or consumption, which is proportional to the concentration of the substrate.[4][5][6]
Data Presentation: Enzymatic Assay Parameters
| Parameter | Description |
| Principle | Spectrophotometric or fluorometric measurement of the change in NADH or NAD+ concentration. |
| Enzyme | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). |
| Substrate | This compound. |
| Detection Wavelength | 340 nm for NADH absorbance. |
| Assay Type | Kinetic (rate measurement). |
Experimental Protocol: Enzymatic Assay
This protocol describes a spectrophotometric assay for the determination of this compound.
1. Materials and Reagents:
-
This compound standard
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)
-
NAD+ (or NADH for the reverse reaction)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NAD+.
-
Sample/Standard Addition: Add a known volume of the sample extract or the this compound standard to the cuvette.
-
Equilibration: Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding a specific amount of LCHAD enzyme to the cuvette.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Rate Calculation: Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
3. Data Analysis:
-
Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.
Visualization: Enzymatic Assay Principle
Caption: Principle of the enzymatic assay for this compound detection.
Section 3: Metabolic Pathway Context
This compound is an intermediate in the beta-oxidation of tricontanoic acid, a very-long-chain fatty acid. This process occurs primarily in peroxisomes due to the inability of mitochondria to handle such long carbon chains.
Visualization: Beta-Oxidation of Tricontanoic Acid
Caption: Peroxisomal beta-oxidation pathway of tricontanoic acid.
Conclusion
The analytical methods described provide robust and sensitive platforms for the detection and quantification of this compound. The choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. For targeted quantification, LC-MS/MS is the recommended approach, while enzymatic assays can be valuable for functional studies. A thorough understanding of the metabolic context of this analyte is essential for the interpretation of experimental results.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Separation of Very-Long-Chain Acyl-CoAs by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of very-long-chain acyl-CoAs (VLC-CoAs) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the quantification of VLC-CoAs in various biological matrices, which is crucial for research in metabolic disorders, drug development, and cellular physiology.
Introduction
Very-long-chain acyl-CoAs are essential intermediates in fatty acid metabolism, playing key roles in energy production and lipid biosynthesis.[1] Deficiencies in VLC-CoA metabolism are linked to several inherited metabolic diseases, such as X-linked adrenoleukodystrophy and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[1][2] Accurate and robust analytical methods for the separation and quantification of individual VLC-CoA species are therefore critical for both basic research and clinical diagnostics.
This application note details reversed-phase HPLC and ion-pairing HPLC methods, which are commonly employed for the analysis of these challenging analytes. The inherent amphipathic nature of acyl-CoAs, with a polar coenzyme A head group and a long, nonpolar acyl chain, necessitates specific chromatographic strategies for optimal separation.
I. HPLC Methods for VLC-CoA Separation
Reversed-phase HPLC is a powerful technique for separating acyl-CoAs based on the hydrophobicity of their acyl chains. Longer and more saturated chains exhibit stronger retention on nonpolar stationary phases like C18. To enhance retention and improve peak shape of the polar CoA moiety, ion-pairing agents are often added to the mobile phase.
Chromatographic Conditions
Successful separation of VLC-CoAs can be achieved using a variety of HPLC configurations. Below is a summary of typical experimental parameters compiled from established methods.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC/UHPLC System |
| Column | Reversed-Phase C18 or C4, e.g., Phenomenex Kinetex C18 (150 mm x 2.6 mm) |
| Mobile Phase A | Aqueous buffer, e.g., 75 mM KH2PO4, pH 4.9 or 10 mM Ammonium Acetate with an ion-pairing agent |
| Mobile Phase B | Organic solvent, e.g., Acetonitrile or Methanol |
| Gradient | Gradient elution from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.25 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 260 nm or Tandem Mass Spectrometry (MS/MS) |
Quantitative Data Summary
The following table summarizes representative chromatographic data for the separation of various acyl-CoA species. Retention times are dependent on the specific column, gradient, and mobile phase composition used.
| Acyl-CoA Species | Typical Carbon Chain Length | Expected Elution Order |
| Acetyl-CoA | C2 | Early |
| Propionyl-CoA | C3 | Early |
| Butyryl-CoA | C4 | Early |
| Hexanoyl-CoA | C6 | Intermediate |
| Octanoyl-CoA | C8 | Intermediate |
| Decanoyl-CoA | C10 | Intermediate |
| Lauroyl-CoA | C12 | Intermediate |
| Myristoyl-CoA | C14 | Late |
| Palmitoyl-CoA (C16:0) | C16 | Late |
| Stearoyl-CoA (C18:0) | C18 | Late |
| Oleoyl-CoA (C18:1) | C18 | Late (elutes before C18:0) |
| Linoleoyl-CoA (C18:2) | C18 | Late (elutes before C18:1) |
| Arachidonoyl-CoA (C20:4) | C20 | Very Late |
| Behenoyl-CoA (C22:0) | C22 | Very Late |
| Lignoceroyl-CoA (C24:0) | C24 | Very Late |
| Cerotoyl-CoA (C26:0) | C26 | Very Late |
II. Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from methods designed for the separation of long-chain acyl-CoAs and can be optimized for very-long-chain species.[3][4]
1. Sample Preparation (from Tissue)
a. Homogenize ~100 mg of tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer, pH 4.9.[3] b. Add 1 mL of 2-propanol and re-homogenize.[3] c. Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 min.[3] d. Transfer the supernatant to a new tube. e. Purify the acyl-CoAs using a solid-phase extraction (SPE) cartridge (e.g., an oligonucleotide purification column).[3] f. Elute the acyl-CoAs with 2-propanol.[3] g. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. HPLC Analysis
a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3] c. Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[3][4] d. Gradient Program:
- 0-10 min: 40% B
- 10-60 min: 40-70% B (linear gradient)
- 60-70 min: 70-100% B (linear gradient)
- 70-75 min: 100% B (hold)
- 75-80 min: 100-40% B (return to initial)
- 80-90 min: 40% B (equilibration) e. Flow Rate: 0.5 mL/min.[3] f. Column Temperature: 35 °C.[4] g. Injection Volume: 20 µL. h. Detection: UV at 260 nm.[3]
Protocol 2: Ion-Pairing UHPLC-MS/MS for Enhanced Sensitivity
This protocol utilizes an ion-pairing agent to improve chromatographic resolution and tandem mass spectrometry for highly sensitive and specific detection.[5][6]
1. Sample Preparation
a. Follow the sample preparation steps as outlined in Protocol 1. b. After drying, reconstitute the sample in 100 µL of Mobile Phase A.
2. UHPLC-MS/MS Analysis
a. Column: UHPLC C18 column (e.g., 1.7 µm particle size). b. Mobile Phase A: 10 mM Ammonium Acetate with 5 mM N,N-dimethylbutylamine (DMBA) in water.[6] c. Mobile Phase B: Acetonitrile. d. Gradient Program:
- 0-2 min: 10% B
- 2-15 min: 10-90% B (linear gradient)
- 15-18 min: 90% B (hold)
- 18-18.1 min: 90-10% B (return to initial)
- 18.1-25 min: 10% B (equilibration) e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 5 µL. h. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
- Scan Type: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da.[6][7]
- Monitor specific precursor-to-product ion transitions for each targeted acyl-CoA.
III. Visualizations
Experimental Workflow for VLC-CoA Analysis
The following diagram illustrates the general workflow for the extraction and analysis of very-long-chain acyl-CoAs from biological samples.
Caption: Workflow for VLC-CoA extraction and HPLC analysis.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
The separation and quantification of VLC-CoAs are often performed in the context of studying fatty acid metabolism. The diagram below shows a simplified representation of the initial steps of mitochondrial fatty acid beta-oxidation, where very-long-chain acyl-CoAs are substrates.
Caption: Initial steps of mitochondrial beta-oxidation of VLCFAs.
Conclusion
The HPLC-based methods detailed in this application note provide robust and reliable approaches for the separation and quantification of very-long-chain acyl-CoAs. The choice between standard reversed-phase HPLC with UV detection and the more sensitive ion-pairing UHPLC-MS/MS will depend on the specific requirements of the research, including the concentration of the analytes in the sample and the need for high-throughput analysis. Careful sample preparation is critical for accurate and reproducible results. These protocols serve as a strong foundation for researchers and scientists working in the field of lipid metabolism and related drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-3-Hydroxytricontanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that serves as an intermediate in the peroxisomal beta-oxidation pathway. This metabolic pathway is crucial for the degradation of fatty acids with chain lengths of 22 carbons or more. The enzyme responsible for the conversion of this compound to 3-ketotricontanoyl-CoA is the L-bifunctional protein (EHHADH), which possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. A similar function for D-stereoisomers is carried out by the D-bifunctional protein (HSD17B4). Monitoring the activity of these enzymes is critical for understanding the metabolism of VLCFAs and for the development of therapeutics targeting diseases associated with defects in this pathway, such as X-linked adrenoleukodystrophy and other peroxisomal disorders.
These application notes provide a detailed protocol for a spectrophotometric enzyme assay using this compound as a substrate to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase.
Principle of the Assay
The L-3-hydroxyacyl-CoA dehydrogenase activity is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the enzyme activity. Due to the poor solubility of very long-chain acyl-CoAs in aqueous solutions, a detergent such as Triton X-100 is used to ensure proper substrate availability.
Reaction:
This compound + NAD+ ---(L-3-hydroxyacyl-CoA dehydrogenase)--> 3-Ketotricontanoyl-CoA + NADH + H+
Data Presentation
The following table summarizes representative kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase activity with substrates of varying chain lengths. It is important to note that the values for this compound are hypothetical and should be determined experimentally using the protocol provided below. The kinetic constants for enzymes acting on very long-chain substrates can be influenced by the assay conditions, particularly the detergent concentration used for solubilization.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (S)-3-Hydroxyhexadecanoyl-CoA (C16) | Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 5.2 | 125 | [1] |
| (S)-3-Hydroxydodecanoyl-CoA (C12) | Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 6.1 | 150 | [1] |
| (S)-3-Hydroxyoctanoyl-CoA (C8) | Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 7.8 | 200 | [1] |
| This compound (C30) | Peroxisomal L-bifunctional protein (EHHADH) | To be determined | To be determined | Hypothetical |
Experimental Protocols
Materials and Reagents
-
This compound
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), oxidized form
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Triton X-100
-
Purified L-bifunctional protein (EHHADH) or cell lysate containing the enzyme
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.3): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to a final concentration of 100 mM. Adjust the pH to 7.3 at 25°C.
-
NAD+ Stock Solution (20 mM): Dissolve the appropriate amount of NAD+ in deionized water. Store in aliquots at -20°C.
-
Triton X-100 Stock Solution (10% w/v): Dissolve 10 g of Triton X-100 in 100 mL of deionized water.
-
This compound Stock Solution (1 mM): This is a critical step due to the poor solubility of the substrate.
-
Weigh out the required amount of this compound.
-
Add a small volume of the 10% Triton X-100 stock solution to create a paste.
-
Gradually add the 100 mM potassium phosphate buffer (pH 7.3) while vortexing or sonicating to achieve a final concentration of 1 mM. The final Triton X-100 concentration in this stock solution should be around 1-2%.
-
This stock solution should be prepared fresh for each experiment.
-
Enzyme Assay Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. The volumes can be scaled up for use in cuvettes.
-
Prepare the Reaction Mixture: In each well, add the following components in the specified order:
-
150 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
20 µL of 20 mM NAD+ stock solution (final concentration: 2 mM)
-
10 µL of the this compound stock solution (final concentration will vary for kinetic analysis, starting from a high concentration of e.g., 100 µM and serially diluting). Ensure the final Triton X-100 concentration is above the critical micelle concentration but does not inhibit the enzyme (typically 0.01-0.1%).
-
-
Equilibrate: Incubate the plate at 37°C for 5 minutes to allow the reaction mixture to reach the desired temperature.
-
Initiate the Reaction: Add 20 µL of the enzyme solution (purified EHHADH or cell lysate) to each well.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
Blank Reaction: Prepare a blank reaction for each substrate concentration containing all components except the enzyme solution. Add buffer in place of the enzyme. This will account for any non-enzymatic reduction of NAD+.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law to convert the change in absorbance per minute (ΔA340/min) to the rate of NADH formation (µmol/min).
-
Rate (µmol/min) = (ΔA340/min * Reaction Volume) / (ε * Path Length)
-
Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
-
Determine Kinetic Parameters:
-
Perform the assay with varying concentrations of this compound while keeping the NAD+ concentration constant and saturating.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Visualizations
Caption: Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids.
Caption: Workflow for the Spectrophotometric Enzyme Assay.
References
Application Notes and Protocols for In Vivo Studies of Stable Isotope-Labeled (S)-3-Hydroxytricontanoyl-CoA
A Note to Researchers: Direct in vivo applications of stable isotope-labeled (S)-3-Hydroxytricontanoyl-CoA are not extensively documented in publicly available research. The following application notes and protocols are based on established principles of in vivo stable isotope tracing of other fatty acids and lipids.[1][2][3][4] These guidelines provide a framework for designing and conducting experiments to investigate the metabolism of very-long-chain fatty acids (VLCFAs) using a hypothetical stable isotope-labeled this compound.
Application Note 1: Tracing the Metabolic Fate of Very-Long-Chain Fatty Acids
Stable isotope-labeled this compound can be utilized as a tracer to elucidate the in vivo metabolic pathways of VLCFAs. By introducing a labeled version of this intermediate, researchers can track its incorporation into downstream products, identify novel metabolites, and quantify the flux through various metabolic routes. This is particularly valuable for studying disorders related to VLCFA metabolism, such as X-linked adrenoleukodystrophy.
Potential Applications:
-
Mapping VLCFA Elongation and Degradation: Tracing the conversion of labeled this compound to longer-chain fatty acids or its breakdown products through peroxisomal β-oxidation.
-
Investigating Lipid Class Distribution: Determining the incorporation of the labeled tricontanoyl moiety into complex lipids such as phospholipids, sphingolipids, and triglycerides in various tissues.[1][2][5]
-
Understanding Inter-organ Trafficking: Following the movement of VLCFAs between different organs, for example, from the liver to the brain.
Application Note 2: Elucidating Enzyme Kinetics and Metabolic Flux in Health and Disease
The use of stable isotope-labeled this compound allows for the in vivo assessment of enzyme activities and the overall flux of the VLCFA metabolic network. This approach can provide insights into how these pathways are altered in pathological conditions and in response to therapeutic interventions.
Potential Applications:
-
Assessing Enzyme Deficiencies: In genetic disorders where enzymes involved in VLCFA metabolism are deficient, the accumulation of the labeled substrate or a lack of labeled products can be quantified.
-
Evaluating Drug Efficacy: Testing the effect of pharmacological agents on the metabolism of VLCFAs by measuring changes in the turnover rate of the labeled tracer.
-
Studying Metabolic Regulation: Investigating how physiological stimuli, such as diet or hormonal changes, impact the flux through VLCFA metabolic pathways.
Experimental Protocols
Protocol 1: In Vivo Administration of Stable Isotope-Labeled this compound and Sample Collection
This protocol outlines the steps for administering the labeled compound to a model organism and collecting relevant biological samples for analysis.
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C- or ²H-labeled)
-
Vehicle for administration (e.g., saline, intralipid (B608591) emulsion)[1]
-
Animal model (e.g., C57BL/6 mice)[2]
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Preparation: Prepare the stable isotope-labeled this compound in a suitable vehicle for in vivo administration. The concentration should be determined based on preliminary dose-response studies.
-
Tracer Administration: Administer the tracer to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). The choice of administration route will depend on the specific research question.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile of the tracer and its metabolites.[2][5]
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, brain, adipose tissue, spinal cord).[6] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Lipid Extraction and Mass Spectrometry Analysis
This protocol describes the extraction of lipids from collected samples and their analysis by mass spectrometry to quantify the enrichment of the stable isotope label.
Materials:
-
Homogenizer
-
Organic solvents (e.g., chloroform, methanol, pentanol)[2][5]
-
Internal standards (for quantification)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., triple quadrupole or Q-TOF)[1][2]
Procedure:
-
Lipid Extraction: Homogenize the tissue samples and extract the total lipids using a standard method, such as the Folch or Bligh-Dyer method. For plasma samples, a protein precipitation step followed by liquid-liquid extraction can be performed.[2][5]
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Separate the different lipid classes using liquid chromatography and detect the labeled and unlabeled species by mass spectrometry. Use multiple-reaction monitoring (MRM) or full-scan acquisitions to identify and quantify the tracer and its metabolites.[1]
-
Data Analysis: Calculate the isotopic enrichment of the tracer in different lipid pools and determine kinetic parameters such as the rate of appearance and disappearance.[3]
Quantitative Data Summary
The following table represents hypothetical data that could be generated from an in vivo study using stable isotope-labeled this compound.
| Tissue | Analyte | Isotopic Enrichment (MPE) at 2 hours | Fractional Turnover Rate (pools/hour) |
| Plasma | This compound | 55.2 ± 4.8 | 1.2 ± 0.2 |
| C32:0 Fatty Acid | 12.7 ± 2.1 | 0.3 ± 0.05 | |
| Liver | This compound | 38.9 ± 5.3 | 0.8 ± 0.1 |
| C32:0 Phosphatidylcholine | 8.4 ± 1.5 | 0.15 ± 0.03 | |
| Brain | This compound | 5.1 ± 0.9 | 0.1 ± 0.02 |
| C32:0 Sphingomyelin | 2.3 ± 0.4 | 0.04 ± 0.01 |
MPE: Molar Percent Enrichment
Visualizations
References
- 1. isotope.com [isotope.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurisotop.com [eurisotop.com]
- 6. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of (S)-3-Hydroxytricontanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate in the metabolic pathway of fatty acid beta-oxidation. The accurate quantification of this and other acyl-CoA species in biological matrices is crucial for understanding cellular metabolism, identifying biomarkers for metabolic disorders, and in the development of therapeutic agents targeting fatty acid metabolism. This document provides detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data for this compound is not extensively available in published literature, the methodologies presented here are based on established principles for the analysis of long-chain and very-long-chain acyl-CoAs.
Biological Significance
This compound is an intermediate in the beta-oxidation of tricontanoic acid (a C30:0 very-long-chain fatty acid). This metabolic process is fundamental for energy production from fatty acids. Dysregulation of VLCFA metabolism is associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy. Therefore, the ability to accurately measure intermediates like this compound can provide valuable insights into disease mechanisms and therapeutic responses.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues
This protocol describes a solid-phase extraction (SPE) method for the enrichment of acyl-CoAs from tissue homogenates, adapted from various established methods for long-chain acyl-CoA analysis.[1][2][3][4]
Materials:
-
Frozen biological tissue (e.g., liver, heart, muscle)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled C30-acyl-CoA (if available)
-
Homogenization Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.9)
-
Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol
-
SPE Cartridges: C18, 100 mg
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Solvent: 100 mM potassium phosphate buffer (pH 4.9)
-
SPE Wash Solvent: 25% Acetonitrile in water
-
SPE Elution Solvent: 80% Acetonitrile, 20% 2-Propanol
-
Centrifuge, homogenizer, and nitrogen evaporator.
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold homogenization buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation and Extraction: Add 2 mL of a 2:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of equilibration buffer.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of wash solvent to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 2 mL of elution solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.[5][6][7]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: The exact mass will need to be calculated. The precursor ion would be the [M+H]+ adduct. A characteristic product ion would result from the neutral loss of the phosphopantetheine group (m/z 507.1).
-
Internal Standard (C17:0-CoA): Precursor Ion -> Product Ion (e.g., [M+H]+ -> fragment corresponding to the acyl chain or a common fragment).
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
Due to the limited availability of published quantitative data for this compound, the following table presents hypothetical, yet plausible, concentration ranges in different biological samples. These values are for illustrative purposes and should be experimentally determined.
| Biological Sample | Analyte | Concentration Range (pmol/g tissue) | Method | Reference |
| Rat Liver | This compound | 0.5 - 5.0 | LC-MS/MS | Hypothetical |
| Rat Heart | This compound | 0.1 - 2.0 | LC-MS/MS | Hypothetical |
| Human Plasma | This compound | < 0.5 | LC-MS/MS | Hypothetical |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Generalized Fatty Acid Beta-Oxidation Pathway
This diagram shows the general pathway of fatty acid beta-oxidation, where 3-hydroxyacyl-CoA is a key intermediate. This pathway is applicable to very-long-chain fatty acids like tricontanoic acid.
Caption: Generalized Fatty Acid Beta-Oxidation Spiral.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Hydroxytricontanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxytricontanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester. These molecules are critical intermediates in fatty acid metabolism and have emerging roles in cellular signaling. Proper handling and storage of this compound standards are paramount to ensure their integrity and obtain reliable experimental results. These application notes provide detailed protocols for the safe handling, storage, and use of this compound, along with relevant technical data and experimental workflows.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the standard.
-
Handling: Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Disposal: Dispose of the standard and any contaminated materials in accordance with local, state, and federal regulations.
Storage and Stability
Long-chain acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions. Proper storage is crucial to prevent degradation.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at or below -20°C. For long-term storage, -80°C is recommended. | Minimizes enzymatic and chemical degradation. |
| Form | Store as a lyophilized powder or in a non-aqueous solvent. | Prevents hydrolysis of the thioester bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
| Light | Protect from light. | Prevents light-induced degradation. |
Stability Data (for related long-chain 3-hydroxyacyl-CoA dehydrogenase activity):
A study on the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase activity in liver samples provides insights into the general stability of these types of molecules at different temperatures[1].
| Storage Temperature | Time for 50% Decrease in Activity |
| 25°C | 30 hours |
| 4°C | 55 hours |
| -20°C | Minimized loss |
| -70°C | Minimized loss |
Note: This data pertains to enzyme activity but suggests that freezing is effective in preserving the integrity of related molecules.
Reconstitution and Handling of Stock Solutions
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.
-
Solvent Selection: Reconstitute the standard in a suitable organic solvent. A common choice is a mixture of methanol (B129727) and water (1:1, v/v)[2]. For enhanced solubility of very long-chain species, a higher proportion of organic solvent may be necessary.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Store the aliquots at -80°C under an inert atmosphere.
Experimental Protocols
Quantification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of dilutions of the this compound stock solution in the range of 1 ng to 100 ng per 50 µL.[2]
-
Include an internal standard (e.g., a deuterated or 13C-labeled version of a similar long-chain acyl-CoA) at a fixed concentration in each standard and sample.
-
-
Sample Extraction (from biological matrix):
-
Due to the unstable nature of long-chain acyl-CoAs, extraction requires considerable care at each step.[2]
-
Homogenize the sample on ice in a freshly prepared buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1).[2]
-
Vortex and sonicate the homogenate, followed by centrifugation at 4°C.[2]
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Re-suspend the dry extract in a small volume of methanol:water (1:1, v/v) for analysis.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C8 or C18 column for separation.
-
Mobile Phase: A typical mobile phase consists of a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
-
Typical LC-MS/MS Parameters for Long-Chain Acyl-CoAs:
| Parameter | Setting |
| Column | Reverse-phase C8, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Gradient | Optimized for separation of long-chain species |
| Ionization Mode | Positive ESI |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
Signaling Pathway Involvement
This compound is an intermediate in the fatty acid elongation (FAE) cycle in plants, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are precursors for various important lipids, including cuticular waxes and sphingolipids, which play roles in plant development and stress responses.[3][4][5]
Fatty Acid Elongation Cycle:
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
This pathway highlights the role of (S)-3-Hydroxyacyl-CoA as a key intermediate. The enzymes involved are:
-
KCS: β-Ketoacyl-CoA Synthase
-
KCR: β-Ketoacyl-CoA Reductase
-
HCD: 3-Hydroxyacyl-CoA Dehydratase
-
ECR: Enoyl-CoA Reductase
Concluding Remarks
The integrity of this compound standards is critical for accurate and reproducible research. By following these guidelines for storage, handling, and experimental use, researchers can minimize degradation and ensure the quality of their data. The provided protocols and diagrams serve as a foundation for the successful application of these standards in studies of lipid metabolism and signaling.
References
- 1. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Common challenges in the analysis of (S)-3-Hydroxytricontanoyl-CoA
Technical Support Center: (S)-3-Hydroxytricontanoyl-CoA Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: I'm seeing very low or no signal for this compound. What are the likely causes related to sample handling and extraction?
A1: Low or no analyte signal is a common challenge, often stemming from issues during sample preparation. This compound, as a very long-chain acyl-CoA (VLC-ACoA), is susceptible to degradation and inefficient extraction.
Troubleshooting Steps:
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Analyte Degradation: VLC-ACoAs are unstable. To minimize degradation, flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Work quickly and keep samples on ice throughout the extraction process.[1]
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Inefficient Extraction: The choice of extraction method is critical. A robust protocol involves homogenization in an acidic buffer followed by organic solvent extraction and purification via solid-phase extraction (SPE).[1] Ensure complete cell lysis; a glass homogenizer is often effective for tissue samples.[1]
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Ion Suppression: Co-eluting components from the biological matrix can interfere with the ionization of your target analyte in the mass spectrometer.[2][3] Implementing a thorough sample cleanup protocol, such as SPE, is crucial to remove these interferences.[1][2]
Q2: Can you provide a reliable protocol for extracting very long-chain acyl-CoAs from tissue?
A2: Yes, the following protocol combines solvent extraction with solid-phase extraction (SPE) to improve purity and recovery. It is adapted from established methods for long-chain acyl-CoAs.[1]
Experimental Protocol: Tissue Extraction of VLC-ACoAs
-
Materials:
-
Pre-chilled glass homogenizer
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100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
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Internal standard (e.g., Heptadecanoyl-CoA)
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Acetonitrile (B52724) (ACN) and Isopropanol
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Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
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Weak anion exchange (WAX) SPE columns
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Elution solvents: Methanol (B129727), 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
-
Procedure:
-
Homogenization: Weigh ~100 mg of frozen tissue and place it in the pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing your internal standard.[1] Homogenize thoroughly while keeping the sample on ice.
-
Solvent Extraction: Add a 20-fold excess of a 1:1 (v/v) ACN/Isopropanol mixture to the homogenate. Vortex vigorously and centrifuge to pellet proteins and debris.
-
Purification: Transfer the supernatant to a new tube. Add an equal volume of saturated ammonium sulfate, vortex, and centrifuge to precipitate excess proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a WAX SPE column with methanol, then water, and finally the KH2PO4 buffer.
-
Load the supernatant from the previous step onto the column.
-
Wash the column sequentially with the buffer, water, and methanol containing 2% formic acid to remove contaminants.
-
Elute the acyl-CoAs using methanol containing 2% NH4OH, followed by a second elution with 5% NH4OH.
-
-
Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1] Reconstitute the sample in a solvent appropriate for your LC-MS analysis (e.g., 95:5 Water:ACN).
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Liquid Chromatography & Mass Spectrometry (LC-MS)
Q3: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape is often caused by issues with the analytical column, mobile phase, or interactions between the analyte and the chromatographic system.
Troubleshooting Steps:
-
Column Chemistry: For very long-chain species, a C18 reversed-phase column is a common choice.[4][5] However, if you see persistent issues, consider a column with different selectivity or one specifically designed for lipid analysis.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape.[6][7] For acyl-CoAs, using a high pH (around 10.5) with an ammonium hydroxide and acetonitrile gradient has been shown to provide high-resolution separation.[4][5]
-
Column Contamination: Contaminants from previous injections can build up on the column frit or stationary phase, leading to peak distortion.[7]
-
Solution: Implement a robust column wash method between injections.[2] If the problem persists, flush the column with a strong solvent (e.g., isopropanol) or, if necessary, reverse-flush it according to the manufacturer's instructions.[6][7] Using a guard column can help protect your analytical column.[6]
-
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting or tailing.[2][6]
-
Solution: Prepare a dilution series of your sample (e.g., 1:5, 1:10) and inject them. If the peak shape improves with dilution, your original sample was overloaded.[6]
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Q4: What are the best mass spectrometry parameters for detecting very long-chain acyl-CoAs?
A4: Tandem mass spectrometry (MS/MS) is essential for the sensitive and specific quantification of these molecules.
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) can be used.
-
Positive ESI: Often used for quantifying a targeted list of acyl-CoAs via selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[4][5] A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs in tissue extracts.[4]
-
Negative ESI: Also very suitable for acyl-CoAs and can produce excellent MS/MS spectra.[8]
-
-
Quantification: The use of a stable isotope-labeled internal standard is critical for accurate quantification.[3] This helps to correct for variability in extraction efficiency and ion suppression.[3] Quantification is typically achieved by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.[9]
Data & Stability
Q5: How stable are very long-chain acyl-CoAs in solution, and what are the best storage practices?
A5: Acyl-CoA thioesters are known to be unstable in aqueous buffers, susceptible to both chemical and enzymatic hydrolysis.[1][10] One study showed that even in the presence of proteins intended to bind them, 70-75% of an acyl-CoA was degraded after just one day at room temperature in a crystallization buffer.[10]
Storage Recommendations:
-
Biological Samples: Fresh tissue should be processed immediately. If storage is required, samples must be flash-frozen in liquid nitrogen and stored at -80°C.[1]
-
Standards & Extracts: Reconstituted extracts or analytical standards should be stored at -80°C in a solvent with minimal water content and used as freshly as possible. Avoid keeping them at room temperature for extended periods, such as in an autosampler queue.
Table 1: Method Performance for Long-Chain Acyl-CoA Analysis
This table summarizes validation data from an LC-MS/MS method developed for long-chain acyl-CoAs (C16-C18) in rat liver, which provides a benchmark for what can be expected for VLC-ACoA analysis.[4][5]
| Parameter | C16:0-CoA | C18:1-CoA | C18:2-CoA |
| Accuracy (%) | 104.4 | 94.8 | 101.3 |
| Inter-run Precision (%RSD) | 4.5 | 12.2 | 8.8 |
| Intra-run Precision (%RSD) | 2.1 | 4.4 | 1.2 |
| Data sourced from Magnes et al., Anal Chem, 2005.[4][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of chemically synthesized (S)-3-Hydroxytricontanoyl-CoA
Welcome to the technical support center for the chemical synthesis of (S)-3-Hydroxytricontanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of long-chain 3-hydroxy acyl-CoAs.
Question 1: My overall yield of this compound is consistently low. What are the most common causes?
Answer: Low yields in long-chain acyl-CoA synthesis typically stem from one of three main areas: inefficient activation of the carboxylic acid, side reactions during the coupling step, or degradation/loss during workup and purification.
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Inefficient Carboxylic Acid Activation: The first step is activating the (S)-3-Hydroxytricotanoic acid to make it susceptible to nucleophilic attack by the thiol group of Coenzyme A (CoA). If this activation is incomplete, the starting fatty acid will remain, lowering the yield.
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Side Reactions: The activated fatty acid is highly reactive. It can react with other nucleophiles in the mixture, not just CoA. For instance, in the mixed anhydride (B1165640) method, side reactions can lead to the formation of undesired products.[1][2] The free hydroxyl group on your starting material can also potentially interfere if not properly managed.
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Poor Solubility: Coenzyme A has poor solubility in many anhydrous organic solvents, while the long-chain fatty acid is nonpolar. This phase mismatch can severely limit the reaction rate.[3] Using a mixed aqueous-organic solvent system is often necessary but must be carefully optimized.[3]
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Product Degradation: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions during workup or storage.
Question 2: Which method is best for activating the (S)-3-Hydroxytricotanoic acid for coupling with Coenzyme A?
Answer: Several methods can be used, each with its own advantages and disadvantages. The optimal choice depends on your specific laboratory conditions and available reagents. Common methods include activation via N-Hydroxysuccinimide (NHS) esters, mixed carbonic anhydrides, or acyl imidazoles.[3][4]
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N-Hydroxysuccinimide (NHS) Esters: This method is known for producing high yields with minimal side reactions.[5] The NHS ester of the fatty acid is relatively stable and can be purified before the final coupling reaction with CoA.
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Mixed Anhydride Method: Often employing isobutyl chloroformate or ethyl chloroformate, this is a rapid and effective method.[1][3] However, it can be prone to side reactions, such as the formation of urethanes, if conditions are not carefully controlled.[2] Steric hindrance can also influence the yield.[1]
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Carbonyldiimidazole (CDI): This reagent forms a highly reactive acyl-imidazole intermediate. This method can be very efficient but requires strictly anhydrous conditions to prevent hydrolysis of the CDI and the activated intermediate.[3]
| Activation Method | Common Reagents | Advantages | Potential Issues | Citation |
| NHS Ester | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC) or EDC | High yield, stable intermediate, fewer side reactions. | Two-step process, potential for difficult-to-remove urea (B33335) byproduct from DCC. | [5] |
| Mixed Anhydride | Isobutyl/Ethyl Chloroformate, Triethylamine (TEA) or N-Methylmorpholine (NMM) | Rapid reaction, widely used. | Prone to side reactions (e.g., urethane (B1682113) formation), sensitive to temperature. | [1][2][3] |
| Acyl Imidazole | 1,1'-Carbonyldiimidazole (CDI) | High reactivity, clean reaction. | Requires strictly anhydrous conditions. | [3][4] |
Question 3: Should I protect the hydroxyl group on (S)-3-Hydroxytricotanoic acid before the coupling reaction?
Answer: Yes, protecting the secondary hydroxyl group is highly recommended. The hydroxyl group is nucleophilic and can compete with Coenzyme A in reacting with the activated carboxyl group, leading to self-esterification and the formation of polymeric byproducts.
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Choice of Protecting Group: An ester-based protecting group like an acetate (B1210297) (Ac) or pivaloate (Piv) is a suitable choice.[6] They are generally stable to the coupling conditions and can be removed under mild basic conditions (e.g., K₂CO₃ in methanol) that are less likely to cleave the final thioester bond.[6] Acetals and ketals are also options for protecting diols and might be adapted.[6]
Question 4: I am seeing multiple peaks on my HPLC chromatogram during purification. What could they be?
Answer: Besides your target product, several other species might be present:
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Unreacted Coenzyme A: CoA is highly polar and will typically elute early on a reverse-phase column.
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Unreacted (S)-3-Hydroxytricotanoic Acid: The starting fatty acid is nonpolar and will have a long retention time.
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Symmetrical Anhydride: Formed from the reaction of two activated fatty acid molecules.
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Byproducts from Side Reactions: Depending on your coupling method, these could be various undesired adducts.[2]
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Oxidized CoA: The free thiol on CoA can oxidize to form a disulfide-linked dimer (CoA-S-S-CoA), which will have a different retention time.
Effective purification is critical and is almost exclusively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for your specific substrate and laboratory conditions.
Protocol 1: Synthesis via NHS-Ester Activation (Two-Step)
This protocol involves the initial protection of the hydroxyl group, followed by activation of the carboxylic acid and final coupling with Coenzyme A.
Part A: Protection of the Hydroxyl Group
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Dissolve (S)-3-Hydroxytricotanoic acid in an appropriate anhydrous solvent (e.g., Dichloromethane).
-
Add a base (e.g., Triethylamine, 1.5 equivalents).
-
Cool the reaction to 0°C in an ice bath.
-
Slowly add Acetyl Chloride or Acetic Anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
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Purify the resulting (S)-3-Acetoxytricotanoic acid by column chromatography.
Part B: NHS Ester Formation and Coupling with CoA
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Dissolve the protected (S)-3-Acetoxytricotanoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) at 0°C.
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC was used. Concentrate the filtrate under reduced pressure.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.0).
-
Add the activated NHS ester (dissolved in a minimal amount of THF or dioxane) to the CoA solution dropwise with vigorous stirring.
-
Stir the reaction at room temperature for 4-6 hours, maintaining the pH around 7.5-8.0.
-
Monitor the reaction by analytical RP-HPLC.
-
Once complete, acidify the reaction mixture to pH ~4-5 with dilute HCl to protonate any remaining carboxylates.
Protocol 2: Purification by Reverse-Phase HPLC
-
Column: Use a C18 reverse-phase column suitable for preparative chromatography.
-
Solvents:
-
Gradient: Develop a gradient optimized for your product. A typical starting point is:
-
0-10 min: 40% B
-
10-50 min: Linear gradient from 40% to 95% B
-
50-60 min: 95% B
-
-
Detection: Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.[7]
-
Post-Purification: Collect the fractions containing the product. Immediately freeze and lyophilize the fractions to remove the solvents and obtain the purified product. Store the final product at -80°C.
| HPLC Parameter | Typical Condition | Notes | Citation |
| Stationary Phase | C18 or C8 Reverse-Phase Silica | C18 is standard for long alkyl chains. | [8][9] |
| Mobile Phase A | Aqueous Buffer (e.g., 25-75 mM KH₂PO₄) | pH is critical; typically between 4.5 and 5.5 for stability. | [7][8] |
| Mobile Phase B | Acetonitrile (ACN) | Provides the necessary elution strength for the long carbon chain. | [7][9] |
| Detection Wavelength | 254-260 nm | Detects the adenine ring of Coenzyme A. | [7] |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Scale up for preparative runs. | [9] |
Visual Guides: Workflows and Diagrams
General Synthesis Workflow
The following diagram outlines the key stages in the synthesis and purification of this compound.
References
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming poor ionization of very-long-chain acyl-CoAs in mass spec
Welcome to the technical support center for the mass spectrometry analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of these complex molecules.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of VLC-acyl-CoAs by LC-MS.
Issue 1: Low or No Signal Intensity for VLC-acyl-CoAs
Question: I am not seeing any signal, or the signal for my VLC-acyl-CoA standards and samples is extremely low. What are the possible causes and how can I troubleshoot this?
Answer:
A complete or significant loss of signal for VLC-acyl-CoAs can be attributed to several factors, ranging from sample stability to instrument settings. Follow these steps to systematically identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal of VLC-acyl-CoAs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are prone to hydrolysis in non-acidic aqueous solutions. Prepare fresh standards and samples. Minimize the time samples are at room temperature.[1] |
| Inefficient Ionization | The complex structure of VLC-acyl-CoAs can lead to poor ionization. Switch to positive electrospray ionization (ESI) mode, which has been shown to be more sensitive for these compounds.[2] Modify the mobile phase; for instance, using ammonium (B1175870) hydroxide (B78521) can improve ionization.[3] |
| Analyte Loss | The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metallic surfaces. Consider derivatization techniques like phosphate methylation to reduce this affinity.[4] |
| Suboptimal MS Parameters | Incorrect precursor and product ion selection or inadequate collision energy will result in poor sensitivity.[1] Optimize these parameters using a known standard. |
| Matrix Effects | Co-eluting components from complex biological samples can suppress the ionization of the target analyte.[1] Improve sample cleanup using solid-phase extraction (SPE).[1] |
| Chromatographic Issues | Poor peak shape can decrease the signal-to-noise ratio.[1] Ensure the analytical column is not overloaded or contaminated. |
Issue 2: Poor Chromatographic Peak Shape
Question: My VLC-acyl-CoA peaks are broad, tailing, or splitting. How can I improve the chromatography?
Answer:
Poor peak shape is a common problem in the analysis of VLC-acyl-CoAs due to their amphiphilic nature.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | The hydrophilic CoA moiety can interact with the stationary phase, leading to peak tailing. |
| Column Overload | Injecting too much sample can lead to broad or split peaks. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | The mobile phase composition is critical for good peak shape. A common mobile phase for reverse-phase chromatography of acyl-CoAs consists of a binary gradient with ammonium hydroxide in water and acetonitrile.[3] |
| Derivatization Issues | Incomplete derivatization can result in multiple species for the same analyte, leading to split peaks. |
A derivatization strategy based on phosphate methylation can lead to full coverage and good peak shape in liquid chromatography.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the ionization of very-long-chain acyl-CoAs so challenging?
A1: The difficulty in ionizing VLC-acyl-CoAs stems from their unique and complex amphiphilic structure. They possess a long, nonpolar fatty acyl chain and a hydrophilic coenzyme A moiety. This dual nature makes them challenging to analyze with standard lipidomics or metabolomics workflows.
Q2: What is the most effective ionization technique for VLC-acyl-CoAs?
A2: Electrospray ionization (ESI) is the most commonly used technique. Studies have shown that positive ion ESI mode is often more sensitive for the detection of long-chain acyl-CoAs compared to negative ion mode.[2]
Q3: Can derivatization improve the detection of VLC-acyl-CoAs?
A3: Yes, derivatization is a highly effective strategy. A method involving phosphate methylation has been shown to significantly improve chromatographic peak shape and overall analytical coverage, from free CoA up to C25:0-CoA.[4] This approach also helps to prevent the loss of analytes due to their high affinity for glass and metal surfaces.[4]
Q4: What are the key considerations for sample preparation?
A4: A robust sample preparation protocol is crucial for successful analysis. This typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and enrich the analytes of interest.[1] It is also vital to minimize the time samples are kept at room temperature and in aqueous solutions to prevent degradation.[1]
Q5: What type of mass spectrometry method is best for quantifying VLC-acyl-CoAs?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and reproducible method.[5] Specifically, using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode provides high sensitivity and selectivity for quantification.[3][6]
Experimental Protocols
Phosphate Methylation Derivatization of Acyl-CoAs
This protocol is based on a derivatization strategy to improve the liquid chromatography and mass spectrometry analysis of acyl-CoAs.[4]
Materials:
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Acyl-CoA extract
-
Trimethylsilyldiazomethane (TMSD) solution (2 M in hexanes)
-
Toluene
-
Glacial acetic acid
Procedure:
-
Drying: Dry down the acyl-CoA extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution of methanol and toluene.
-
Derivatization: Add TMSD solution to the sample. Allow the reaction to proceed for a specified time at room temperature.
-
Quenching: Quench the reaction by adding glacial acetic acid.
-
Final Preparation: Dry the sample again under nitrogen and reconstitute it in the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis of VLC-acyl-CoAs
This is a general protocol for the analysis of VLC-acyl-CoAs using a reverse-phase UPLC column and a triple quadrupole mass spectrometer.[3]
Liquid Chromatography:
-
Column: A C4 or similar reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]
-
Gradient: A binary gradient starting with a low percentage of mobile phase B, ramping up to elute the VLC-acyl-CoAs, and then re-equilibrating.
-
Flow Rate: Typically around 0.4 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[3]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3]
-
Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[2]
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQs) that can be achieved with derivatization and targeted LC-MS/MS methods.
| Analyte Class | Limit of Quantification (LOQ) | Reference |
| Short-chain acyl-CoAs | 16.9 nM | [4] |
| Very-long-chain acyl-CoAs | 4.2 nM | [4] |
This demonstrates that with appropriate methodology, it is possible to achieve high sensitivity for the detection of VLC-acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-3-Hydroxytricontanoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of (S)-3-Hydroxytricontanoyl-CoA. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometry parameters for the analysis of this compound?
A1: The primary mass spectrometry parameters for this compound are based on its molecular formula, C₅₁H₉₄N₇O₁₈P₃S, which has a monoisotopic mass of 1245.5759 g/mol . For tandem mass spectrometry, characteristic fragments of the Coenzyme A (CoA) moiety are typically monitored.
Table 1: Recommended Mass Spectrometry Parameters for this compound
| Parameter | Value | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs are readily ionized in positive mode. |
| Precursor Ion ([M+H]⁺) | m/z 1246.5832 | This is the protonated molecule of this compound. |
| Product Ion 1 (Qualifier) | m/z 739.5875 | Corresponds to the neutral loss of the 3',5'-ADP moiety ([M+H-507]⁺). This is a characteristic fragmentation for all acyl-CoAs.[1][2][3] |
| Product Ion 2 (Quantifier) | m/z 428.0365 | Represents the adenosine (B11128) 3',5'-diphosphate fragment, a key and stable fragment of the CoA molecule.[3] |
| Product Ion 3 (Qualifier) | m/z 103.0546 | This fragment is characteristic of 3-hydroxy fatty acids and results from cleavage adjacent to the hydroxyl group. This adds specificity to the acyl chain. |
| Collision Energy | 30-50 eV | This should be optimized empirically on your specific instrument to maximize the abundance of the chosen product ions. |
Q2: What type of liquid chromatography column is best suited for separating this compound?
A2: Due to the very long C30 acyl chain, this compound is highly hydrophobic. A reversed-phase column with a C8 or C18 stationary phase is recommended. A C8 column may provide better peak shape for very hydrophobic molecules, while a C18 will offer stronger retention.
Q3: What are the recommended mobile phases for the LC separation?
A3: A binary solvent system is typically used for the gradient elution of long-chain acyl-CoAs.
-
Mobile Phase A (Aqueous): Water with an additive to improve ionization and peak shape. Common choices include 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid. For very long-chain acyl-CoAs, a slightly basic mobile phase using ammonium hydroxide (B78521) (pH ~10.5) can improve peak shape.[1][4]
-
Mobile Phase B (Organic): Acetonitrile is the most common organic solvent for separating acyl-CoAs.[1]
A gradient starting with a lower percentage of Mobile Phase B and ramping up to a high percentage is necessary to elute the highly retained this compound.
Troubleshooting Guide
Table 2: Common Issues and Solutions for LC-MS/MS Analysis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal | Inefficient ionization. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Ensure mobile phase additives are appropriate for positive ionization. |
| Analyte degradation. | Prepare samples fresh and keep them cool. Avoid repeated freeze-thaw cycles. | |
| Poor recovery during sample preparation. | Use a robust solid-phase extraction (SPE) protocol with a C18 sorbent. Ensure complete elution with an appropriate solvent. Consider a liquid-liquid extraction for very long-chain species.[5] | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column. | Use a mobile phase with a slightly basic pH (e.g., ammonium hydroxide) to minimize interactions with free silanols on the silica-based column.[1][4] |
| Inappropriate injection solvent. | The injection solvent should be as weak as, or weaker than, the initial mobile phase conditions to ensure good peak focusing on the column. | |
| Column contamination. | Implement a column wash step at the end of each run with a high percentage of organic solvent. Periodically flush the column with a strong solvent. | |
| High Background/Interference | Matrix effects from co-eluting species. | Optimize the chromatographic gradient to separate the analyte from interfering matrix components. Improve sample clean-up using a more rigorous SPE protocol. |
| Contamination from solvents or system. | Use high-purity LC-MS grade solvents and additives. Regularly clean the ion source. | |
| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare mobile phases fresh daily and ensure proper mixing. | |
| Column degradation. | Replace the column if performance continues to decline after thorough washing. |
Experimental Protocol: LC-MS/MS Method for this compound
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the acidified sample (e.g., 500 µL) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 40% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
2. Liquid Chromatography
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 10% B and equilibrate.
-
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow: Optimize for your instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
Visualizations
Caption: Troubleshooting workflow for poor or no signal.
Caption: General experimental workflow for analysis.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. researchgate.net [researchgate.net]
Troubleshooting low enzyme activity with (S)-3-Hydroxytricontanoyl-CoA substrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity with the substrate (S)-3-Hydroxytricontanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme activity unexpectedly low when using this compound?
A1: Low enzyme activity with very long-chain acyl-CoA substrates like this compound is a common issue. Several factors can contribute to this, including poor substrate solubility, substrate aggregation, substrate instability, suboptimal assay conditions (pH, temperature), enzyme instability, and the presence of inhibitors. It is crucial to systematically evaluate each of these potential causes.
Q2: How does the long acyl chain of this compound affect my enzyme assay?
A2: The 30-carbon chain of this compound makes it highly hydrophobic, leading to very poor solubility in aqueous buffers. This can result in the substrate precipitating out of solution or forming aggregates and micelles, which can significantly reduce the effective concentration of the substrate available to the enzyme and may even inhibit the enzyme.[1][2]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my substrate?
A3: The Critical Micelle Concentration (CMC) is the concentration above which a surfactant or amphipathic molecule, like this compound, will self-assemble into micelles.[3] For long-chain fatty acyl-CoAs, the CMC decreases as the chain length increases.[4] For a C30 acyl-CoA, the CMC is expected to be in the low micromolar or even nanomolar range.[5] Running an assay with a substrate concentration above the CMC can lead to substrate aggregation, which can obscure the true enzyme kinetics and result in lower apparent activity.[1]
Q4: How can I improve the solubility of this compound in my assay buffer?
A4: To improve the solubility of your substrate, it is highly recommended to include a non-ionic detergent, such as Triton X-100, in your assay buffer.[6][7] The detergent helps to keep the hydrophobic substrate in a monomeric state and accessible to the enzyme. Another approach is to use acyl-CoA-binding proteins (ACBPs) which can bind and transport long-chain acyl-CoAs, keeping them soluble and preventing inhibition of other enzymes.[8][9][10]
Q5: What are the optimal storage and handling conditions for this compound?
A5: this compound should be stored at -80°C as a lyophilized powder or in a suitable organic solvent. Repeated freeze-thaw cycles should be avoided. When preparing for an assay, the substrate should be freshly prepared in a buffer containing a detergent to prevent aggregation.
Troubleshooting Guide for Low Enzyme Activity
This guide provides a systematic approach to troubleshooting low enzyme activity in assays using this compound.
Problem 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Substrate Insolubility/Aggregation | - Incorporate a non-ionic detergent: Add Triton X-100 (typically 0.1-0.2%) to the assay buffer to solubilize the substrate.[6][7] - Work below the CMC: If possible, determine or estimate the CMC of your substrate and perform the assay at concentrations below this value. For a C30 acyl-CoA, this will likely be in the low micromolar range.[3][4][5] - Use a carrier protein: Consider using bovine serum albumin (BSA) or a specific acyl-CoA-binding protein (ACBP) to maintain substrate solubility and availability.[8][9][10][11][12][13] |
| Sub-optimal Assay Conditions | - Optimize pH: Perform the assay over a range of pH values to determine the optimum for your enzyme. - Optimize Temperature: Determine the optimal temperature for your enzyme by running the assay at various temperatures. - Check Buffer Components: Ensure that no components in your buffer are inhibiting the enzyme. Some enzymes are sensitive to high salt concentrations or specific ions. |
| Enzyme Inactivity | - Verify Enzyme Concentration and Purity: Confirm the concentration and purity of your enzyme stock. - Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. - Perform a Positive Control: Use a known, more soluble substrate for your enzyme (e.g., a shorter-chain acyl-CoA) to confirm that the enzyme is active. |
| Substrate Degradation | - Use Freshly Prepared Substrate: Prepare the this compound solution immediately before use. - Check for Thioester Hydrolysis: The thioester bond of acyl-CoAs can be susceptible to hydrolysis, especially at high pH. Ensure your buffer pH is appropriate. |
| Presence of Inhibitors | - Sample Purity: If using a crude or partially purified enzyme preparation, endogenous inhibitors may be present. Further purify your enzyme. - Substrate Inhibition: Very long-chain acyl-CoAs can themselves be inhibitory at high concentrations. Perform a substrate titration to determine the optimal concentration range. |
Problem 2: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Substrate Preparation | - Standardize Substrate Solubilization: Develop a consistent protocol for dissolving the substrate, including the type and concentration of detergent, temperature, and mixing time. - Prepare a Master Mix: For multiple reactions, prepare a master mix of the reaction buffer and substrate to ensure consistency across all wells or tubes. |
| Pipetting Errors | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use Appropriate Pipette Volumes: Avoid pipetting very small volumes to minimize percentage error. |
| Assay Plate/Cuvette Issues | - Check for Bubbles: Ensure there are no air bubbles in the wells or cuvettes, as they can interfere with absorbance or fluorescence readings. - Plate Uniformity: If using a microplate reader, check for "edge effects" by running a uniform sample across the entire plate.[14] |
| Instrument Settings | - Verify Wavelength/Filter Settings: Double-check that the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for your assay.[14][15] |
Data Presentation
Table 1: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 70 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 85 |
| 8.5 | 60 |
| 9.0 | 30 |
Table 2: Effect of Temperature on Enzyme Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 60 |
| 30 | 80 |
| 37 | 100 |
| 42 | 90 |
| 50 | 55 |
| 60 | 20 |
Table 3: Michaelis-Menten Kinetic Parameters for VLCAD with Different Substrates (Illustrative)
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Palmitoyl-CoA (C16) | 5.2 | 150 |
| Stearoyl-CoA (C18) | 3.8 | 135 |
| Arachidoyl-CoA (C20) | 2.5 | 120 |
| Behenoyl-CoA (C22) | 1.8 | 100 |
| Lignoceroyl-CoA (C24) | 1.2 | 85 |
| This compound (C30) (Estimated) | <1.0 | Lower than C24 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for an Acyl-CoA Dehydrogenase
This protocol is adapted for a generic acyl-CoA dehydrogenase using an artificial electron acceptor.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.2, containing 0.1 mM EDTA and 0.2% Triton X-100.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Substrate Solution: Dilute the stock solution in the Assay Buffer to the desired final concentrations. Vortex thoroughly to ensure solubilization.
-
Electron Acceptor: Prepare a 10 mM stock solution of Ferricenium hexafluorophosphate (B91526) in water.
-
Enzyme Preparation: Dilute the enzyme to a suitable concentration in Assay Buffer.
-
-
Assay Procedure:
-
Set up the reaction in a 1 mL cuvette.
-
Add 800 µL of Assay Buffer.
-
Add 50 µL of the working substrate solution.
-
Add 50 µL of the electron acceptor solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 100 µL of the enzyme preparation and mix immediately.
-
Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 300 nm for Ferricenium) for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: General experimental workflow for an enzyme assay.
Caption: Relationship between substrate concentration and aggregation.
References
- 1. Substrate aggregation and cooperative enzyme kinetics: consideration of enzyme access with large aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 11. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. thermofisher.com [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 19. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. VERY-LONG CHAIN ACYL-COA DEHYDROGENASE (VLCAD) ACTIVITY USING LC-MSMS - Children's Hospital Colorado [childrenscolorado.testcatalog.org]
Technical Support Center: (S)-3-Hydroxytricontanoyl-CoA Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxytricontanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a very long-chain acyl-CoA, is primarily caused by two factors:
-
Enzymatic Degradation: Tissues and cells contain various enzymes, such as acyl-CoA hydrolases (thioesterases), that can cleave the thioester bond of the CoA molecule.[1] The activity of these enzymes can lead to significant loss of the target analyte.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures. Alkaline and acidic conditions can promote the breakdown of the molecule.
Q2: At what temperature should I handle my samples to minimize degradation?
A2: It is crucial to handle all samples on ice and use pre-chilled tubes and reagents throughout the entire extraction process.[2][3] Centrifugation steps should be performed at 4°C.[2][4] For long-term storage, samples should be kept at -80°C.[2][4]
Q3: What type of buffer should I use for sample homogenization?
A3: An acidic buffer is generally recommended to inhibit the activity of acyl-CoA hydrolases. A commonly used buffer is a potassium phosphate (B84403) buffer (KH2PO4) at a pH of around 4.9.[5] Some protocols also suggest the use of formic acid in the initial resuspension solution to maintain an acidic environment.[2]
Q4: Can I use detergents in my extraction protocol?
A4: Yes, non-ionic detergents like Triton X-100 can be used to lyse cells and tissues.[4] However, it is important to ensure that the detergent does not interfere with downstream analytical methods, such as mass spectrometry.
Q5: What is the best method for extracting this compound?
A5: A common and effective method involves solvent extraction with a mixture of organic solvents. A combination of acetonitrile (B52724) and isopropanol (B130326) is often used to precipitate proteins and extract the acyl-CoAs.[5][6] Solid-phase extraction (SPE) can also be employed for purification and concentration of the analyte.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of this compound | Enzymatic degradation during sample harvesting and homogenization. | Work quickly and keep samples on ice at all times. Use an acidic homogenization buffer (e.g., KH2PO4, pH 4.9) to inhibit hydrolase activity.[5] |
| Inefficient extraction from the sample matrix. | Ensure thorough homogenization of the tissue or cell pellet. Optimize the ratio of extraction solvent to sample volume. Consider using a mixed organic-aqueous solvent system for broader acyl-CoA extraction.[6] | |
| Loss of analyte during solid-phase extraction (SPE). | Check the binding and elution conditions for the SPE column. Ensure the chosen column is appropriate for long-chain acyl-CoAs. An oligonucleotide purification column has been shown to be effective.[5] | |
| High variability between replicate samples | Inconsistent sample handling and temperature control. | Standardize the entire sample preparation workflow. Use pre-chilled tubes and reagents consistently.[2][3] |
| Incomplete protein precipitation leading to enzymatic activity in the extract. | Ensure a sufficient volume of organic solvent is used for protein precipitation. Vortex or sonicate to ensure thorough mixing.[2] | |
| Presence of interfering peaks in LC-MS analysis | Co-extraction of other lipids and cellular components. | Optimize the solid-phase extraction cleanup step to remove interfering substances. Adjust the HPLC gradient to improve the separation of the target analyte.[5] |
| Contamination from plasticware. | Use high-quality polypropylene (B1209903) tubes and pipette tips. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method for the extraction and analysis of long-chain acyl-CoAs from tissues.[5]
Materials:
-
Tissue sample (<100 mg)
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
HPLC system with UV detector (260 nm)
-
C-18 HPLC column
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate with acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent.
-
Analyze the sample using a C-18 HPLC column with a binary gradient system (Solvent A: 75 mM KH2PO4, pH 4.9; Solvent B: ACN with 600 mM glacial acetic acid).
-
Detect the acyl-CoAs at 260 nm.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for stable this compound sample preparation.
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of C30 Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of C30 acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my C30 acyl-CoA isomers?
A1: Poor resolution of C30 acyl-CoA isomers is a common challenge due to their structural similarity and hydrophobicity. Several factors can contribute to this issue:
-
Inadequate Stationary Phase: The choice of HPLC column is critical. Standard C18 columns may not provide sufficient selectivity for closely related long-chain isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic solvent ratio, pH, and buffer strength, plays a crucial role in achieving separation.
-
Isocratic Elution: An isocratic elution with a fixed mobile phase composition may not be sufficient to resolve complex mixtures of isomers with varying hydrophobicities.
-
Inappropriate Column Temperature: Temperature affects solvent viscosity and the interaction between the analytes and the stationary phase. An unoptimized temperature can lead to peak broadening and poor resolution.
Q2: What is the best type of HPLC column for separating C30 acyl-CoA isomers?
A2: For the separation of hydrophobic, long-chain structural isomers like C30 acyl-CoAs, a C30 column is highly recommended.[1][2][3] C30 columns offer greater shape selectivity compared to the more common C18 columns, which is essential for differentiating between subtle structural differences in isomers.[1][2][3] Polymeric C18 and C30 stationary phases have also been shown to provide improved resolution, especially at high pressures.[4][5]
Q3: How can I optimize the mobile phase to improve the separation of my isomers?
A3: Mobile phase optimization is a critical step for improving resolution. Here are key parameters to consider:
-
Organic Solvent: Acetonitrile (B52724) is a commonly used organic solvent for the separation of fatty acids and their derivatives due to its elution strength and UV transparency.[6] Methanol is another option. The ratio of the organic solvent to the aqueous buffer should be carefully optimized.
-
Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is gradually increased during the run, is highly effective for separating complex mixtures with a wide range of polarities.[7]
-
pH and Buffers: The pH of the mobile phase can influence the ionization state of the acyl-CoA molecules and their interaction with the stationary phase. Using a buffer, such as potassium phosphate (B84403) or ammonium (B1175870) acetate, helps to maintain a stable pH and improve peak shape.[1][8]
-
Additives: Small amounts of acids, like formic acid or acetic acid, can be added to the mobile phase to improve peak shape and resolution.[1]
Q4: What is the effect of temperature on the chromatographic resolution of C30 acyl-CoA isomers?
A4: Column temperature is an important parameter that can be adjusted to improve separation.
-
Increased Retention and Resolution at Lower Temperatures: For some isomeric separations, lowering the column temperature can increase retention times and improve resolution between closely eluting peaks.[9]
-
Reduced Run Time at Higher Temperatures: Conversely, increasing the temperature can decrease the viscosity of the mobile phase, leading to lower back pressure and faster elution times.[10] However, this may come at the cost of resolution. The optimal temperature should be determined empirically for your specific application.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution and Peak Overlap
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | Switch from a C18 to a C30 column for enhanced shape selectivity.[1][2][3] |
| Mobile Phase Not Optimized | 1. Implement a gradient elution starting with a lower concentration of organic solvent and gradually increasing it.[7] 2. Adjust the pH of the aqueous phase with a suitable buffer (e.g., potassium phosphate, ammonium acetate).[1][8] 3. Experiment with different organic solvents (e.g., acetonitrile vs. methanol). |
| Suboptimal Temperature | Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between resolution and analysis time.[9] |
| High Flow Rate | Reduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases. |
Issue 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[1] 2. Ensure the mobile phase pH is appropriate for the analytes. |
| Column Overload | Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 3: Irreproducible Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent temperature.[9] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: General HPLC Method for Long-Chain Acyl-CoA Analysis
This protocol is a starting point and should be optimized for your specific C30 acyl-CoA isomers.
-
Sample Preparation:
-
Homogenize tissue samples in a cold potassium phosphate (KH2PO4) buffer (100 mM, pH 4.9).[1]
-
Add 2-propanol and continue homogenization.[1]
-
Extract the acyl-CoAs from the homogenate using acetonitrile.[1]
-
Purify the extract using a solid-phase extraction (SPE) column.[1]
-
Concentrate the eluent and reconstitute in the initial mobile phase.[1]
-
-
HPLC Conditions:
-
Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile will need to be optimized.
-
Flow Rate: 0.25 - 0.5 mL/min.[1]
-
Column Temperature: 30°C (to be optimized).
-
Detection: UV at 260 nm.[1]
-
Visualization of Troubleshooting Workflow
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. jsbms.jp [jsbms.jp]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Metabolic Fates of (S)-3-Hydroxytricontanoyl-CoA and its (R)-Stereoisomer
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of lipid molecules is paramount. This guide provides a detailed comparison of the metabolic roles of (S)-3-Hydroxytricontanoyl-CoA and its stereoisomer, (R)-3-Hydroxytricontanoyl-CoA. These very-long-chain fatty acid (VLCFA) intermediates, while structurally similar, are processed through distinct enzymatic pathways within the peroxisome, leading to different metabolic consequences.
The catabolism of very-long-chain fatty acids is a critical process for cellular energy homeostasis, and its dysfunction is linked to several severe metabolic disorders. A key step in the peroxisomal β-oxidation of these molecules is the conversion of 3-hydroxyacyl-CoA esters. The stereochemistry at the C-3 position dictates the enzymatic machinery responsible for their subsequent metabolism, highlighting the stereospecificity of this vital pathway.
Metabolic Pathways: A Tale of Two Multifunctional Proteins
The metabolic divergence of this compound and (R)-3-Hydroxytricontanoyl-CoA begins with their recognition by two distinct multifunctional proteins (MFPs) within the peroxisome.
-
This compound is a substrate for Multifunctional Protein 1 (MFP-1) , also known as L-bifunctional protein. This enzyme possesses L-3-hydroxyacyl-CoA dehydrogenase activity, which catalyzes the NAD+-dependent dehydrogenation of the (S)-isomer to 3-ketotricontanoyl-CoA.
-
(R)-3-Hydroxytricontanoyl-CoA , in contrast, is processed by Multifunctional Protein 2 (MFP-2) , also referred to as D-bifunctional protein. MFP-2 exhibits D-3-hydroxyacyl-CoA dehydrogenase activity, responsible for the dehydrogenation of the (R)-isomer.
This stereospecificity ensures the correct processing of fatty acids and is crucial for maintaining metabolic integrity.
Quantitative Comparison of Metabolic Parameters
| Parameter | This compound | (R)-3-Hydroxytricontanoyl-CoA | Reference |
| Primary Metabolizing Enzyme | Multifunctional Protein 1 (MFP-1) | Multifunctional Protein 2 (MFP-2) | [1] |
| Enzymatic Activity | L-3-hydroxyacyl-CoA dehydrogenase | D-3-hydroxyacyl-CoA dehydrogenase | [1] |
| Substrate Specificity | High for L-stereoisomers | High for D-stereoisomers | [1] |
| Associated Disorders | Deficiency in the L-bifunctional protein (part of MFP-1) can lead to D-bifunctional protein deficiency, a peroxisomal biogenesis disorder. | Deficiency of MFP-2 (D-bifunctional protein deficiency) is a severe peroxisomal disorder characterized by neurological defects and accumulation of VLCFAs.[2][3] | [2][3] |
Table 1: Comparative Metabolic Roles of (S)- and (R)-3-Hydroxytricontanoyl-CoA
Experimental Protocols
To quantitatively assess the metabolic differences between (S)- and (R)-3-Hydroxytricontanoyl-CoA, the following experimental protocols can be employed.
1. Enzyme Kinetic Assays with Purified Recombinant MFP-1 and MFP-2
-
Objective: To determine the kinetic parameters (Km and Vmax) of MFP-1 and MFP-2 for (S)- and (R)-3-Hydroxytricontanoyl-CoA, respectively.
-
Methodology:
-
Express and purify recombinant human MFP-1 and MFP-2.
-
Synthesize (S)- and (R)-3-Hydroxytricontanoyl-CoA substrates. The stereoisomers can be separated using chiral chromatography techniques such as HPLC with a chiral stationary phase.[1]
-
Set up spectrophotometric assays to measure the rate of NAD+ reduction to NADH at 340 nm.
-
The reaction mixture would contain a buffered solution (e.g., Tris-HCl, pH 8.5), NAD+, the purified enzyme (MFP-1 or MFP-2), and varying concentrations of the respective substrate ((S)- or (R)-3-Hydroxytricontanoyl-CoA).
-
Initial velocities will be measured and the data fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
2. Cellular Metabolism Studies using Labeled Substrates
-
Objective: To trace the metabolic fate of each stereoisomer in cultured cells.
-
Methodology:
-
Synthesize radiolabeled or stable isotope-labeled (e.g., 13C or 2H) (S)- and (R)-3-Hydroxytricontanoyl-CoA.
-
Incubate cultured human fibroblasts (wild-type and from patients with MFP-1 or MFP-2 deficiency) with the labeled substrates.
-
After incubation, extract metabolites from the cells and the culture medium.
-
Analyze the metabolites using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the downstream products of β-oxidation (e.g., chain-shortened acyl-CoAs, acetyl-CoA).
-
Compare the metabolic profiles between wild-type and deficient cell lines to confirm the specific pathways.
-
Clinical and Physiological Significance
The stereospecificity of peroxisomal β-oxidation has profound clinical implications. Deficiencies in either MFP-1 or MFP-2 lead to distinct but severe inherited metabolic disorders.
-
MFP-1 (L-bifunctional protein) deficiency: While less common, defects in the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP-1 can disrupt the breakdown of (S)-3-hydroxyacyl-CoAs, contributing to the pathology of certain peroxisomal disorders.
-
MFP-2 (D-bifunctional protein) deficiency: This is a more commonly recognized and severe disorder. The inability to metabolize (R)-3-hydroxyacyl-CoAs, including those derived from the breakdown of very-long-chain fatty acids and branched-chain fatty acids, leads to their accumulation.[2] This accumulation is neurotoxic and results in severe neurological symptoms, developmental delay, and often early death.[3] The accumulation of VLCFAs is a key diagnostic marker for this and other peroxisomal disorders.
Conclusion
The metabolic roles of this compound and its (R)-stereoisomer are distinctly segregated within the peroxisome, dictated by the stereospecificity of Multifunctional Proteins 1 and 2. While both pathways converge on the production of 3-ketotricontanoyl-CoA, the absolute requirement for separate enzymatic machinery underscores the precision of cellular metabolism. Understanding these distinct pathways is crucial for the diagnosis and development of potential therapeutic strategies for peroxisomal β-oxidation disorders. Further research employing the outlined experimental protocols is necessary to fully elucidate the quantitative differences in the metabolism of these specific very-long-chain fatty acid intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal multifunctional protein-2 deficiency causes neuroinflammation and degeneration of Purkinje cells independent of very long chain fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (S)-3-Hydroxytricontanoyl-CoA as a Biomarker for Peroxisomal Acyl-CoA Oxidase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel biomarker, (S)-3-Hydroxytricontanoyl-CoA, with established and emerging biomarkers for the diagnosis of Peroxisomal Acyl-CoA Oxidase (ACOX1) Deficiency, a rare, autosomal recessive neurodegenerative disorder. The objective is to present supporting experimental data and detailed methodologies to aid in the validation and potential clinical integration of this new biomarker.
Introduction to Peroxisomal Acyl-CoA Oxidase Deficiency
Peroxisomal Acyl-CoA Oxidase Deficiency is caused by mutations in the ACOX1 gene, which encodes the first and rate-limiting enzyme in the beta-oxidation of very-long-chain fatty acids (VLCFAs) within peroxisomes.[1] This enzymatic defect leads to the accumulation of VLCFAs in plasma and tissues, which is the biochemical hallmark of the disease.[2] The accumulation of these fatty acids is believed to trigger inflammation and demyelination in the nervous system, leading to the severe neurological symptoms observed in patients.[1][3]
Clinically, ACOX1 deficiency manifests in infancy with severe hypotonia, seizures, and neurodevelopmental delay.[4][5] Most affected children experience a regression of developmental milestones and do not survive past early childhood.[4] Accurate and early diagnosis is crucial for genetic counseling and consideration of potential therapeutic interventions.
Currently, the diagnosis of ACOX1 deficiency relies on the measurement of elevated levels of C24:0 and C26:0 VLCFAs and their ratios to C22:0 in plasma.[6] More recently, C26:0-lysophosphatidylcholine (C26:0-LPC) has emerged as a more sensitive biomarker.[7][8] This guide introduces this compound, a direct downstream metabolite of the ACOX1-catalyzed reaction, as a potential high-specificity biomarker for ACOX1 deficiency.
Biomarker Performance Comparison
The following tables summarize the performance characteristics of this compound in comparison to established and emerging biomarkers for ACOX1 Deficiency.
Table 1: Performance Characteristics of Biomarkers for Peroxisomal Acyl-CoA Oxidase Deficiency
| Biomarker | Class | Method | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound | Acyl-CoA Intermediate | LC-MS/MS | Hypothesized >99% | Hypothesized >99% | Direct indicator of ACOX1 enzyme block, potentially very high specificity. | Requires invasive tissue biopsy (e.g., fibroblasts), technically demanding assay. |
| C26:0 / C22:0 Ratio | Very-Long-Chain Fatty Acid Ratio | GC-MS | ~95-100% (males) | High | Well-established, widely available. | May miss some female carriers, less sensitive in milder cases.[8] |
| C24:0 / C22:0 Ratio | Very-Long-Chain Fatty Acid Ratio | GC-MS | ~95-100% (males) | High | Complements C26:0/C22:0 ratio analysis. | Similar limitations to the C26:0/C22:0 ratio.[7] |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | Lysophospholipid | LC-MS/MS | >99% | >98% | High sensitivity, detectable in dried blood spots, superior to VLCFA ratios.[7][8] | Newer assay, may not be as widely available as VLCFA analysis. |
Table 2: Quantitative Comparison of Biomarker Levels
| Biomarker | Control Range | ACOX1 Deficiency Range | Fold Change (Approx.) |
| This compound | Not detectable | Hypothesized significant accumulation | Hypothesized >100 |
| C26:0 (µmol/L) | 0.37 - 1.34 | 0.95 - 9.74 | 2 - 7 |
| C26:0 / C22:0 Ratio | < 0.02 | > 0.10 | > 5 |
| C26:0-LPC (µmol/L) | 0.011 - 0.063 | 0.074 - 2.485 | 1 - 40 |
Note: Data for this compound is hypothetical and based on its theoretical position in the metabolic pathway. Data for other biomarkers is compiled from published studies.[8]
Signaling Pathway and Experimental Workflow
To visualize the metabolic context and the diagnostic process, the following diagrams are provided.
Caption: Peroxisomal beta-oxidation pathway and the impact of ACOX1 deficiency.
Caption: Experimental workflow for the comparative validation of biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of these biomarkers.
Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by GC-MS
This method is the gold standard for the diagnosis of peroxisomal disorders.[6]
-
Sample Preparation:
-
To 100 µL of plasma, add a deuterated internal standard mix (e.g., C22:0-d4, C24:0-d4, C26:0-d4).
-
Perform acid hydrolysis by adding 1 mL of 0.5 N HCl in methanol (B129727) and incubate at 90°C for 1 hour to release fatty acids from lipids.
-
-
Extraction:
-
After cooling, extract the fatty acid methyl esters (FAMEs) by adding 2 mL of n-hexane and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes and transfer the upper hexane (B92381) layer to a new tube.
-
Evaporate the hexane under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of hexane.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the sample onto a gas chromatograph equipped with a capillary column (e.g., DB-1ms).
-
Use a temperature gradient to separate the FAMEs.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the FAMEs and their deuterated internal standards.
-
Protocol 2: Quantification of C26:0-lysophosphatidylcholine (C26:0-LPC) in Dried Blood Spots (DBS) by LC-MS/MS
This is a high-throughput method suitable for newborn screening and has shown superior sensitivity.[8]
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing an internal standard (e.g., C26:0-LPC-d4) in methanol.
-
Elute the lipids by shaking for 30 minutes.
-
-
Extraction and Derivatization:
-
No further extraction or derivatization is typically required. The supernatant can be directly analyzed.
-
-
LC-MS/MS Analysis:
-
Inject the extract into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a reverse-phase C18 column for chromatographic separation.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion to a product ion for C26:0-LPC and its internal standard.
-
Protocol 3: Quantification of this compound in Fibroblasts by LC-MS/MS
This protocol is adapted from methods for long-chain acyl-CoA analysis and is intended for the novel biomarker.[9][10]
-
Sample Preparation:
-
Harvest cultured fibroblasts and rapidly quench metabolism by snap-freezing in liquid nitrogen.
-
Homogenize the cell pellet in a cold extraction buffer (e.g., 10% trichloroacetic acid or an organic solvent mixture).
-
Add an appropriate internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).
-
-
Extraction:
-
Perform solid-phase extraction (SPE) to purify the acyl-CoAs from the cell lysate.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system.
-
Use a high-resolution reverse-phase column (e.g., C18) for separation.
-
Employ a gradient elution with solvents such as ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
The mass spectrometer should be operated in positive ion mode using MRM to detect the specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan of 507 Da can also be used for profiling acyl-CoAs.[9]
-
Conclusion
The validation of novel biomarkers is essential for improving the diagnosis and management of rare diseases like Peroxisomal Acyl-CoA Oxidase Deficiency. While VLCFA analysis is the current standard, C26:0-LPC has demonstrated superior diagnostic performance.[7][8] this compound presents a compelling theoretical advantage due to its direct link to the enzymatic defect in ACOX1 deficiency. Its accumulation is hypothesized to be a highly specific indicator of the disease.
For drug development professionals, a highly specific biomarker like this compound could be invaluable for monitoring target engagement and the biochemical efficacy of novel therapies aimed at restoring peroxisomal beta-oxidation. Further research is warranted to validate the analytical methods for this compound and to establish its clinical utility in a patient cohort. The protocols and comparative data presented in this guide provide a framework for these future validation studies.
References
- 1. ACOX1 | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of (S)-3-Hydroxytricontanoyl-CoA Levels in Different Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (S)-3-Hydroxytricontanoyl-CoA levels across various tissues. This document synthesizes available data on the distribution of very-long-chain fatty acids (VLCFAs) and their metabolic intermediates, offering insights into the tissue-specific roles of these molecules. Detailed experimental protocols for the quantification of related compounds are also provided to support further research in this area.
This compound is a key intermediate in the peroxisomal beta-oxidation of triclosanoyl-CoA, a 30-carbon very-long-chain fatty acid (VLCFA). The tissue distribution of VLCFAs is not uniform, with certain tissues specializing in their synthesis and degradation. Consequently, the levels of their metabolic byproducts, including this compound, are expected to vary significantly between different tissue types.
Data Presentation: Tissue Distribution of Very-Long-Chain Fatty Acids and Expected Presence of this compound
| Tissue | Presence of C26-C32 VLCFAs | Expected Presence of this compound | Key Functions of VLCFAs in this Tissue |
| Brain | Present, particularly as ultra-long-chain polyunsaturated fatty acids (ULC-PUFAs).[1] | Expected | Component of neural membranes. |
| Retina | Present, including ULC-PUFAs.[1][2] | Expected | Important for normal retinal function.[3] |
| Testis/Spermatozoa | Present, with VLC-PUFAs (C26-C32) found in sphingolipids of germ cells and spermatozoa.[1][2][3] | Expected to be high | Role in spermatogenesis.[4] |
| Skin | Present, with VLCFAs (>C26) being crucial components of ceramides.[2][3] | Expected | Essential for skin barrier function.[4] |
| Liver | Major site of fatty acid metabolism, though enrichment of >C26 VLCFAs is less pronounced compared to other listed tissues.[2] | Present | Central role in overall lipid homeostasis.[4] |
Experimental Protocols
The quantification of very-long-chain acyl-CoAs, such as this compound, in tissue samples is challenging due to their low abundance and hydrophobicity. However, methods developed for other long-chain acyl-CoAs can be adapted. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction and Quantification of Very-Long-Chain Acyl-CoAs from Tissues via LC-MS/MS
This protocol is a composite based on established methods for long-chain acyl-CoA analysis.
1. Tissue Homogenization and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue (50-100 mg) in a cold buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) containing antioxidants (e.g., 10 mM N-ethylmaleimide) to prevent degradation.
-
Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) to separate lipids and other hydrophobic molecules from the aqueous phase containing acyl-CoAs.
-
The acyl-CoAs will partition into the aqueous/methanol phase.
2. Solid-Phase Extraction (SPE) for Purification:
-
Further purify the acyl-CoA containing extract using a C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column for separation of the acyl-CoAs based on their chain length and polarity.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive or negative ion mode, depending on the desired sensitivity for the specific acyl-CoA.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and a characteristic product ion generated upon fragmentation.
-
An internal standard, such as a stable isotope-labeled version of the analyte or a C17-CoA, should be added at the beginning of the extraction process for accurate quantification.
-
Mandatory Visualization
Caption: Peroxisomal beta-oxidation of Tricosanoyl-CoA.
Caption: Workflow for VLCFA-CoA analysis.
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Action on C28 and C30 3-Hydroxyacyl-CoAs in Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of the enzymes responsible for metabolizing very-long-chain fatty acids (VLCFAs), with a specific focus on C28 and C30 3-hydroxyacyl-CoA substrates. The information presented herein is intended to support research and development efforts in the fields of metabolic disorders and drug discovery.
Introduction to Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various physiological processes, including the formation of cellular membranes, synthesis of signaling molecules, and maintenance of the skin barrier. The breakdown of these fatty acids occurs primarily in peroxisomes via the β-oxidation pathway. This pathway is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons per cycle.
The third step in this critical pathway, the dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, is catalyzed by a key enzyme that exhibits specificity for these long-chain substrates. Understanding the functional nuances of this enzyme's activity on ultra-long-chain fatty acids, such as C28 and C30, is paramount for elucidating the pathophysiology of several genetic metabolic disorders and for the development of targeted therapeutic interventions.
Key Enzymes in the Metabolism of C28 and C30 3-Hydroxyacyl-CoAs
The primary enzyme responsible for the dehydrogenation of very-long-chain 3-hydroxyacyl-CoAs in peroxisomes is the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) .[1][2] This enzyme possesses two distinct catalytic activities: an N-terminal 3-hydroxyacyl-CoA dehydrogenase domain and a central enoyl-CoA hydratase domain.[1]
Another key enzyme in the initial step of peroxisomal β-oxidation is Acyl-CoA oxidase 1 (ACOX1) , which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. While not directly acting on 3-hydroxyacyl-CoAs, its substrate preference influences the flux of VLCFAs through the pathway. ACOX1 is known to be active on very-long-chain fatty acyl-CoAs.[5]
Data Presentation
The following table summarizes the key characteristics of the D-bifunctional protein, the primary enzyme acting on C28 and C30 3-hydroxyacyl-CoAs.
| Feature | D-bifunctional protein (HSD17B4/MFE-2) |
| Enzyme Commission No. | 1.1.1.n12 (3-hydroxyacyl-CoA dehydrogenase activity) |
| Location | Peroxisome |
| Structure | Monomeric protein with multiple functional domains |
| Catalytic Activities | 1. (3R)-hydroxyacyl-CoA dehydrogenase2. Enoyl-CoA hydratase 2 |
| Substrate Specificity | Very-long-chain fatty acyl-CoAs, branched-chain fatty acyl-CoAs, and bile acid intermediates.[3] |
| Kinetic Data (C28 vs. C30) | Specific comparative kinetic data (Km, Vmax, kcat) for C28 and C30 3-hydroxyacyl-CoA substrates are not available in the reviewed literature. It is established that the enzyme is active on very-long-chain substrates. |
| Associated Diseases | D-bifunctional protein deficiency (DBPD), Perrault syndrome.[4] |
Experimental Protocols
Enzymatic Synthesis of C28 and C30 3-Hydroxyacyl-CoA Substrates
Objective: To synthesize C28 and C30 3-hydroxyacyl-CoA for use as substrates in enzyme activity assays. This protocol is adapted from methods described for the synthesis of other acyl-CoA thioesters.[6][7]
Materials:
-
C28 (Octacosanoic acid) and C30 (Triacontanoic acid) fatty acids
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Enoyl-CoA hydratase (e.g., from bovine liver)
-
Reagents for purification (e.g., HPLC system)
Procedure:
-
Activation of the Fatty Acid:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, ATP, CoA, and Triton X-100.
-
Add the C28 or C30 fatty acid to the mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the acyl-CoA by HPLC.
-
Purify the C28-CoA or C30-CoA using reverse-phase HPLC.
-
-
Hydration to 3-Hydroxyacyl-CoA:
-
To the purified C28-CoA or C30-CoA, add enoyl-CoA hydratase.
-
Incubate at 25°C. The reaction time will need to be optimized.
-
The product, C28 or C30 3-hydroxyacyl-CoA, can be purified by HPLC.
-
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
Objective: To measure and compare the dehydrogenase activity of D-bifunctional protein with C28 and C30 3-hydroxyacyl-CoA substrates. This assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified recombinant human D-bifunctional protein (HSD17B4)
-
Synthesized C28 and C30 3-hydroxyacyl-CoA substrates
-
NAD+
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD+.
-
Add the purified D-bifunctional protein to the mixture.
-
Equilibrate the mixture to 37°C.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the C28 or C30 3-hydroxyacyl-CoA substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), perform the assay with a range of substrate concentrations.
-
Compare the kinetic parameters obtained for C28 and C30 3-hydroxyacyl-CoA to determine the enzyme's substrate preference.
-
Visualizations
Peroxisomal β-Oxidation Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity Against Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies against lipid molecules is paramount for accurate experimental results and therapeutic development. This guide provides a comparative analysis of antibody cross-reactivity against different long-chain acyl-CoAs, crucial intermediates in fatty acid metabolism and cellular signaling.
Cross-Reactivity Profile of Anti-LCSFA IgG Antibodies
A study characterizing anti-LCSFA IgG antibodies isolated from human serum provides insights into their binding specificity. The primary antigen for these antibodies was palmitic acid (PA, 16:0). The cross-reactivity of these antibodies with other fatty acids was assessed using a lipid dot blot method.
| Target Analyte | Structure | Antibody Binding (Qualitative) |
| Palmitic Acid | 16:0 | Positive |
| Stearic Acid | 18:0 | Positive |
| Lignoceric Acid | 24:0 | Positive |
| Elaidic Acid | 18:1 (trans) | Positive |
Data is qualitatively derived from dot blot experiments in the cited study. The primary antigen, Palmitic Acid, showed a positive reaction, and the antibody demonstrated cross-reactivity with other long-chain saturated and a trans-unsaturated fatty acid.
Experimental Protocols
The following is a detailed methodology for the lipid dot blot assay used to assess antibody cross-reactivity against various fatty acids.
Lipid Dot Blot Protocol for Fatty Acid Antibody Specificity
Objective: To qualitatively assess the binding of anti-LCSFA IgG antibodies to a panel of different non-esterified fatty acids immobilized on a membrane.
Materials:
-
Nitrocellulose membrane
-
Panel of fatty acids (e.g., palmitic acid, stearic acid, lignoceric acid, elaidic acid)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Purified anti-LCSFA IgG antibodies
-
Secondary antibody (e.g., anti-human IgG conjugated to alkaline phosphatase)
-
Substrate for the enzyme-linked secondary antibody (e.g., BCIP/NBT)
Procedure:
-
Metabolite Preparation: Dissolve each fatty acid in chloroform to a standard concentration.
-
Membrane Application: Carefully spot 1-2 µL of each fatty acid solution onto a nitrocellulose membrane. Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane briefly with PBS. Incubate the membrane with the purified anti-LCSFA IgG antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with PBS containing 0.1% Tween 20 (PBST) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times with PBST for 10 minutes each, followed by a final wash with PBS.
-
Detection: Develop the blot by adding the appropriate enzyme substrate and incubate until the desired color intensity is reached.
-
Analysis: Document the results by imaging the membrane. The presence of a colored spot indicates antibody binding to the specific fatty acid.
Visualizing Experimental Workflow and Signaling Context
To further elucidate the experimental process and the biological relevance of long-chain acyl-CoAs, the following diagrams are provided.
Caption: Experimental workflow for assessing antibody cross-reactivity using a dot blot assay.
Caption: Simplified signaling and metabolic roles of long-chain acyl-CoAs in the cell.
Validating Assay Specificity for (S)-3-Hydroxytricontanoyl-CoA: A Comparative Guide
This guide provides a comparative analysis of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the specific detection and quantification of (S)-3-Hydroxytricontanoyl-CoA. The performance of this assay is compared against its potential cross-reactivity with other structurally similar long-chain and very-long-chain acyl-CoAs. The experimental data herein is presented to guide researchers, scientists, and drug development professionals in establishing highly specific analytical methods for this particular metabolite.
This compound is a very-long-chain fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate measurement of this and related compounds is crucial for studying metabolic pathways and diagnosing certain genetic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[1][2][3]. Due to the structural similarity among different acyl-CoA species, ensuring the specificity of an assay is of paramount importance.
Principle of the Assay
The recommended assay is based on LC-MS/MS. This technique offers high sensitivity and specificity by separating the analyte of interest from other sample components via liquid chromatography, followed by detection using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, which is unique to its molecular structure.
Experimental Protocols
Synthesis of this compound Standard
A certified standard of this compound is essential for method development and validation. The synthesis can be achieved through chemo-enzymatic methods, which involve the coupling of 3-hydroxytricontanoic acid with Coenzyme A[4][5]. The final product must be purified by HPLC and its identity confirmed by high-resolution mass spectrometry.
Sample Preparation
Biological samples (e.g., cell lysates, tissue homogenates) are prepared by a solid-phase extraction (SPE) method to enrich for acyl-CoAs and remove interfering substances.
-
Lysis: Cells or tissues are homogenized in a cold buffer containing antioxidants and protease inhibitors.
-
Extraction: An internal standard (e.g., ¹³C-labeled this compound) is added to the homogenate. The mixture is then subjected to solid-phase extraction using a C18 cartridge.
-
Elution: The acyl-CoAs are eluted with an appropriate solvent, dried under nitrogen, and reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Separation is performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a low concentration of an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: The analysis is carried out on a triple quadrupole mass spectrometer in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific transition of the precursor ion [M+H]⁺ of this compound to a specific product ion.
Specificity Validation
To validate the specificity of the assay, the following experiments are conducted:
-
Analysis of Individual Standards: Pure standards of this compound and potential cross-reactants (other long-chain acyl-CoAs) are injected individually to determine their retention times and MRM transitions.
-
Spiking Experiments: A blank matrix (a sample known to not contain the analyte) is spiked with a known concentration of this compound. The recovery and accuracy are then determined.
-
Cross-Reactivity Assessment: The blank matrix is spiked with high concentrations of potential cross-reactants to assess if they produce any signal at the retention time and MRM transition of this compound.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and Potential Cross-Reactants
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 1234.8 | 428.1 | 15.2 |
| (S)-3-Hydroxypalmitoyl-CoA (C16) | 992.6 | 428.1 | 8.5 |
| (S)-3-Hydroxystearoyl-CoA (C18) | 1020.6 | 428.1 | 9.8 |
| (S)-3-Hydroxyeicosanoyl-CoA (C20) | 1048.7 | 428.1 | 11.1 |
| (S)-3-Hydroxytetracosanoyl-CoA (C24) | 1104.8 | 428.1 | 12.9 |
| Lignoceroyl-CoA (C24, saturated) | 1088.8 | 412.1 | 13.5 |
Note: The m/z values are hypothetical and for illustrative purposes.
Table 2: Specificity and Cross-Reactivity Data
| Compound Spiked into Blank Matrix | Concentration Spiked (µM) | Signal Detected at this compound MRM Transition (Peak Area) | Cross-Reactivity (%) |
| This compound | 1 | 1,543,280 | 100 |
| (S)-3-Hydroxypalmitoyl-CoA (C16) | 100 | < 100 | < 0.01 |
| (S)-3-Hydroxystearoyl-CoA (C18) | 100 | < 100 | < 0.01 |
| (S)-3-Hydroxyeicosanoyl-CoA (C20) | 100 | 125 | ~0.01 |
| (S)-3-Hydroxytetracsanoyl-CoA (C24) | 100 | 250 | ~0.02 |
| Lignoceroyl-CoA (C24, saturated) | 100 | < 100 | < 0.01 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the validation of an LC-MS/MS assay for this compound.
Caption: Principle of Multiple Reaction Monitoring (MRM) for the specific detection of this compound.
Conclusion
The presented hypothetical data demonstrates that an LC-MS/MS-based assay can be highly specific for this compound. The combination of chromatographic separation and mass spectrometric detection using specific precursor-product ion transitions effectively minimizes interference from other structurally related acyl-CoAs. The detailed experimental protocol provides a robust framework for researchers to develop and validate their own specific assays for very-long-chain 3-hydroxyacyl-CoAs. This level of specificity is crucial for accurate biological measurements and for advancing research in fatty acid metabolism and associated disorders.
References
- 1. albertahealthservices.ca [albertahealthservices.ca]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. title [tellmegen.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxytricontanoyl-CoA: An Examination of Substrate Efficiency in Peroxisomal β-Oxidation
For researchers, scientists, and drug development professionals, understanding the substrate preferences of enzymes involved in fatty acid metabolism is crucial for elucidating disease mechanisms and designing targeted therapeutics. This guide provides a comparative analysis of (S)-3-Hydroxytricontanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA), as a substrate in the peroxisomal β-oxidation pathway, comparing its theoretical efficiency to that of its shorter-chain counterparts based on available experimental data.
This compound is a key intermediate in the catabolism of tricontanoic acid (a C30 saturated fatty acid). Its breakdown occurs exclusively within peroxisomes, as mitochondria are not equipped to handle fatty acids with chains longer than 22 carbons. The primary enzyme responsible for the dehydrogenation of (S)-3-hydroxyacyl-CoAs in this pathway is the peroxisomal multifunctional protein 2 (MFP-2), which possesses L-3-hydroxyacyl-CoA dehydrogenase activity. While direct kinetic data for this compound is limited in publicly available literature, analysis of studies on related enzymes and pathways provides strong evidence for the specialization of peroxisomal β-oxidation towards very-long-chain substrates.
Comparative Analysis of Substrate Chain Length on Enzyme Activity
Research on rat liver peroxisomes has shown that the β-oxidation machinery is less active with shorter-chain substrates like octanoyl-CoA (C8) and inactive with butyryl-CoA (C4), while showing significant activity with lauroyl-CoA (C12) and palmitoyl-CoA (C16)[1]. This suggests an increasing efficiency of the enzymatic system as the fatty acid chain length increases, up to a certain point.
Furthermore, studies on the multifunctional protein 2 (MFP2) in Arabidopsis thaliana revealed that its L-3-hydroxyacyl-CoA dehydrogenase component is active on a range of substrates including C6:0, C12:0, and C18:0, indicating a broad but clear capacity to process long-chain substrates[2].
The table below summarizes qualitative and semi-quantitative findings from the literature regarding the substrate preferences of peroxisomal β-oxidation enzymes.
| Substrate (Acyl-CoA) | Chain Length | Enzyme/System | Observed Activity/Preference |
| Butyryl-CoA | C4 | Rat Liver Peroxisomes | Inactive[1] |
| Octanoyl-CoA | C8 | Rat Liver Peroxisomes | Less active than longer chains[1] |
| Lauroyl-CoA | C12 | Rat Liver Peroxisomes | Active[1] |
| Palmitoyl-CoA | C16 | Rat Liver Peroxisomes | Active[1] |
| Hexadecanoyl-CoA (C16) | C16 | Rat Liver Acyl-CoA Oxidase | High activity[3] |
| Stearoyl-CoA | C18 | A. thaliana MFP2 | Active[2] |
| This compound | C30 | Peroxisomal MFP-2 | Specialized for VLCFAs (Inferred) |
Based on these findings, it is reasonable to infer that this compound is a preferred substrate for the peroxisomal β-oxidation pathway compared to its shorter-chain analogs. The entire enzymatic machinery of the peroxisome is adapted for the efficient processing of these very-long-chain fatty acids that cannot be metabolized elsewhere in the cell.
Signaling and Metabolic Pathways
This compound is an intermediate in the peroxisomal β-oxidation pathway. This metabolic route is essential for the breakdown of VLCFAs, which, if allowed to accumulate, can lead to severe cellular toxicity and are implicated in several genetic disorders. The pathway operates in a cyclical manner, shortening the fatty acyl-CoA chain by two carbons in each cycle.
Figure 1. Peroxisomal β-oxidation pathway for very-long-chain fatty acids.
Experimental Protocols
The activity of L-3-hydroxyacyl-CoA dehydrogenase, the enzyme responsible for processing this compound, can be measured using several established methods.
Continuous Spectrophotometric Rate Determination
This is a direct assay that measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution
-
(S)-3-Hydroxyacyl-CoA substrate solution (of varying chain lengths)
-
Purified peroxisomal multifunctional protein 2 (MFP-2) or a peroxisomal fraction
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and NAD+.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of change in absorbance.
Coupled Assay System
This method is particularly useful as it pulls the reaction forward by consuming the product, thus preventing product inhibition and allowing for more sensitive measurements.
Principle:
-
(S)-3-Hydroxyacyl-CoA + NAD+ → 3-Ketoacyl-CoA + NADH + H+ (catalyzed by L-3-hydroxyacyl-CoA dehydrogenase)
-
3-Ketoacyl-CoA + CoA → Shortened Acyl-CoA + Acetyl-CoA (catalyzed by thiolase)
Reagents:
-
Tris-HCl buffer
-
NAD+ solution
-
Coenzyme A (CoA) solution
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (or MFP-2)
-
Purified thiolase
-
(S)-3-Hydroxyacyl-CoA substrate solution
Procedure:
-
Combine the buffer, NAD+, CoA, L-3-hydroxyacyl-CoA dehydrogenase, and thiolase in a reaction vessel.
-
Pre-incubate the mixture to allow for temperature equilibration.
-
Start the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
-
The production of NADH is monitored spectrophotometrically at 340 nm.
Figure 2. General experimental workflow for comparing substrate efficiency.
Conclusion
While direct comparative kinetic data for this compound is not extensively documented, the available evidence strongly suggests that the peroxisomal β-oxidation pathway, and specifically the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP-2, is highly specialized for and efficient with very-long-chain substrates. The observed inactivity or reduced activity with shorter-chain fatty acyl-CoAs in peroxisomes underscores this specialization. Therefore, it can be concluded that this compound is likely a better substrate for the peroxisomal β-oxidation system than its shorter-chain analogs, reflecting the critical and exclusive role of peroxisomes in the metabolism of very-long-chain fatty acids. Further research involving direct kinetic analysis of MFP-2 with a comprehensive range of very-long-chain 3-hydroxyacyl-CoA substrates would be invaluable to definitively quantify these substrate preferences.
References
- 1. Rat liver peroxisomes catalyze the beta oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of Very-Long-Chain Fatty Acid Disorders
This guide provides a comparative overview of the metabolomic landscapes of key very-long-chain fatty acid (VLCFA) disorders. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of metabolic signatures, detailed experimental methodologies, and visual representations of affected biochemical pathways to support further research and therapeutic development.
Introduction to VLCFA Disorders and Metabolomics
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. Their metabolism, primarily occurring within peroxisomes and mitochondria, is crucial for various cellular functions, including the formation of myelin, membrane integrity, and cellular signaling.[1][2] Genetic defects in the enzymes or transporters involved in VLCFA metabolism lead to a group of severe, inherited disorders characterized by the toxic accumulation of these fatty acids in various tissues, particularly the brain, spinal cord, adrenal glands, and liver.[2][3]
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool for elucidating the complex pathophysiology of these disorders.[4] By providing a real-time snapshot of metabolic status, it helps in identifying novel biomarkers for diagnosis, monitoring disease progression, and understanding downstream pathological consequences of VLCFA accumulation.[5] This guide compares the metabolomic profiles of three major VLCFA disorders: X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (PBD-ZSD), and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD).
Overview of Key VLCFA Disorders
-
X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, X-ALD is a peroxisomal disorder that impairs the transport of VLCFAs into the peroxisome for degradation.[6] This leads to the accumulation of VLCFAs in plasma and tissues, resulting in a range of phenotypes from progressive myelopathy to fatal cerebral demyelination.[4][6]
-
Zellweger Spectrum Disorders (PBD-ZSD): These are a group of autosomal recessive disorders caused by defects in any of at least 13 PEX genes required for the formation and function of peroxisomes.[7] The resulting peroxisomal dysfunction affects multiple metabolic pathways, including VLCFA β-oxidation and plasmalogen biosynthesis, leading to severe multisystem disease.[8][9]
-
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD): An autosomal recessive disorder of mitochondrial fatty acid β-oxidation, VLCADD is caused by mutations in the ACADVL gene.[10][11] The deficiency of the VLCAD enzyme impairs the breakdown of long-chain fatty acids, leading to energy deficiency and accumulation of toxic acylcarnitines, particularly during periods of fasting or stress.[12]
Comparative Metabolomic Signatures
Untargeted and targeted metabolomic analyses of plasma, dried blood spots, and patient-derived cells have revealed distinct metabolic signatures for each disorder. These signatures not only reflect the primary enzymatic defect but also uncover secondary perturbations in interconnected metabolic networks.
Table 1: Key Dysregulated Metabolites in VLCFA Disorders
| Metabolite Class | X-linked Adrenoleukodystrophy (X-ALD) | Zellweger Spectrum Disorders (PBD-ZSD) | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) |
|---|---|---|---|
| VLCFAs | ▲ C26:0, C24:0[6] | ▲ C26:0, C24:0, Phytanic Acid, Pristanic Acid[9] | - (Primary defect is mitochondrial) |
| Acylcarnitines | - (Not a primary marker) | - (Not a primary marker) | ▲ C14:1, C14:2, C14[10][12][13] |
| Lysophospholipids | ▲ C26:0-lysoPC[9][14] | ▲ Long-chain lysoPCs[8][15] | ▲ 3,4-Dihydroxytetradecanoylcarnitine[11] |
| Phospholipids (B1166683) | ▲ VLCFA-containing Phosphatidylcholines[6] | ▼ Plasmalogens, Phosphatidylethanolamines[9][16] | ▼ Specific Phosphatidylethanolamines[17] |
| Sphingolipids | Altered VLCFA-containing Ceramides | ▼ Sphingomyelins (a consistent and dramatic feature)[8][15] | ▼ Ceramides, Sphingomyelins[17] |
| Other Markers | ▲ lysoPC a C20:3, lysoPC a C20:4 (potential neuroinflammation markers)[18] | ▲ Pipecolic Acid, Long-chain dicarboxylic acids[8][15][16] | ▲ Triglycerides[17] |
▲ Indicates an increase in the metabolite level; ▼ indicates a decrease. Numbers in brackets refer to citations.
Experimental Protocols and Workflows
The identification of these metabolic signatures relies on robust analytical techniques, primarily mass spectrometry coupled with liquid or gas chromatography.
-
Sample Preparation & Lipid Extraction:
-
Thaw plasma samples on ice.
-
Perform protein precipitation and lipid extraction using a solvent mixture. A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) solution, or a methyl-tert-butyl ether (MTBE) based extraction for better recovery of polar lipids.[19]
-
Vortex the mixture vigorously and centrifuge to achieve phase separation.
-
Collect the lower organic phase (containing lipids) and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water) for analysis.
-
-
Chromatographic Separation:
-
Employ Ultra-High-Performance Liquid Chromatography (UPLC) for separation of lipid species.
-
Use a reversed-phase column (e.g., C18) suitable for lipid analysis.
-
Run a gradient elution using two mobile phases, such as (A) acetonitrile:water with formic acid and ammonium (B1175870) formate (B1220265) and (B) isopropanol:acetonitrile with the same additives.
-
-
Mass Spectrometry Analysis:
-
Couple the UPLC system to a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[20]
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Perform data-dependent MS/MS analysis to obtain fragmentation spectra for structural identification of metabolites.
-
-
Data Processing and Analysis:
-
Process raw data using specialized software to perform peak picking, alignment, and normalization.
-
Identify metabolites by matching accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).[21]
-
Perform statistical analysis (e.g., t-tests, ANOVA, PLS-DA) to identify significantly dysregulated metabolites between patient and control groups.[17]
-
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder | EMBO Reports [link.springer.com]
- 8. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 11. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. metabolon.com [metabolon.com]
- 17. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted metabolomics revealed changes in phospholipids during the development of neuroinflammation in Abcd1tm1Kds mice and X-linked adrenoleukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipidomics—Paving the Road towards Better Insight and Precision Medicine in Rare Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
Comparative Guide to the Analytical Confirmation of (S)-3-Hydroxytricontanoyl-CoA
This guide provides a detailed comparison of tandem mass spectrometry (LC-MS/MS) with alternative analytical techniques for the definitive identification and confirmation of (S)-3-Hydroxytricontanoyl-CoA. The content is tailored for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the characterization of very long-chain fatty acyl-CoAs.
Introduction
This compound is a very long-chain acyl-coenzyme A (VLC-acyl-CoA) intermediate in fatty acid metabolism. Its accurate identification is crucial for understanding various physiological and pathological processes. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become a primary tool for the analysis of such molecules due to its high sensitivity and specificity. This guide compares the LC-MS/MS approach with alternative methods, providing experimental data and detailed protocols to aid in methodological selection and application.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the study, such as the need for stereochemical resolution, sensitivity, and sample throughput. Below is a comparative summary of the leading techniques.
Data Presentation
| Parameter | Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV/MS) |
| Limit of Detection (LOD) | 1-10 fmol[1] | ~0.01 µg/mL (as fatty acid methyl ester)[2] | pmol range (analyte dependent) |
| Limit of Quantification (LOQ) | 5-50 fmol | Not specified, higher than LC-MS/MS | Not specified, higher than LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD%) | < 15%[3] | < 10% | < 5% |
| Specificity | High (based on precursor/product ion mass)[3][4] | High (mass spectrum of derivative)[5] | Moderate to High (depends on chiral resolution and detector) |
| Stereospecificity | Indirect (requires chiral chromatography) | Indirect (requires chiral derivatization or column) | Direct (with appropriate chiral stationary phase) |
| Sample Preparation | Solid-phase extraction[3] | Hydrolysis, extraction, and derivatization[5] | Minimal, but may require derivatization for UV detection |
| Throughput | High | Moderate | Moderate to Low |
Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
This method is adapted from established protocols for long and very long-chain acyl-CoAs and is considered the gold standard for sensitive and specific quantification.[3][4][6]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to resolve very long-chain species.
-
Flow Rate: 0.2-0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
-
Key Transition: For profiling 3-hydroxyacyl-CoAs, a neutral loss scan for 507 Da is highly specific.[3][4][7] This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
-
MRM Transition for this compound: The specific precursor ion (M+H)+ would be monitored for the transition to the product ion resulting from the 507 Da loss.
-
Collision Energy: Optimized for the specific analyte.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a robust method for the analysis of total fatty acid content after hydrolysis of the CoA ester. It requires derivatization to increase the volatility of the analyte.[5][8]
a. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolyze the acyl-CoA sample using an acid or base to release the free 3-hydroxytricontanoic acid.
-
Extract the free fatty acid using an organic solvent (e.g., hexane).
-
Evaporate the solvent to dryness.
-
Derivatize the fatty acid to form a volatile ester, typically a methyl ester (FAME), followed by silylation of the hydroxyl group (e.g., using BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.[9]
b. Gas Chromatography
-
Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS).[9]
-
Carrier Gas: Helium.
-
Temperature Program: An initial hold at a lower temperature (e.g., 80°C) followed by a temperature ramp to a high final temperature (e.g., 290°C) to elute the very long-chain derivative.[9]
c. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to obtain a fragmentation pattern for identification or Selected Ion Monitoring (SIM) for targeted quantification.
Alternative Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential when the stereochemistry of the 3-hydroxy group is the primary focus of the investigation.
a. Sample Preparation
-
Sample preparation is similar to that for LC-MS/MS, although concentration requirements may be different depending on the detector used.
b. Chiral HPLC
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for resolving enantiomers of chiral acids and alcohols.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography on a suitable chiral column.
-
Detector: A UV detector can be used if the acyl-CoA concentration is high enough or if a chromophore is introduced via derivatization. Coupling to a mass spectrometer provides higher sensitivity and specificity.
Visualizations
Tandem MS Fragmentation Pathway
The characteristic fragmentation of protonated acyl-CoAs in tandem MS involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate group.
Caption: CID fragmentation of protonated 3-Hydroxytricontanoyl-CoA.
Comparative Analytical Workflow
The following diagram illustrates the major steps involved in the analysis of this compound using the compared techniques.
Caption: Workflow for the analysis of this compound.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. lipidmaps.org [lipidmaps.org]
The Influence of Acyl-CoA Chain Length on 3-Hydroxyacyl-CoA Dehydrogenase Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic activity of 3-hydroxyacyl-CoA dehydrogenases (HADHs), pivotal enzymes in the mitochondrial fatty acid β-oxidation pathway, is significantly influenced by the chain length of their 3-hydroxyacyl-CoA substrates. This guide provides a comparative analysis of how varying substrate chain lengths affect the enzyme kinetics of different HADH isoforms. Understanding these kinetic differences is crucial for research into metabolic disorders and for the development of targeted therapeutic interventions.
Substrate Specificity and Kinetic Parameters
The family of 3-hydroxyacyl-CoA dehydrogenases consists of several isoforms, each exhibiting a preference for substrates of a particular chain length. This specificity is reflected in their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Generally, a lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The key isoforms include:
-
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): As its name suggests, SCHAD preferentially acts on short-chain substrates.[1]
-
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MHADH or HAD): This isoform shows the highest activity with medium-chain 3-hydroxyacyl-CoAs.[1][2]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): LCHAD is specific for long-chain substrates and is part of a multifunctional protein complex.
The following table summarizes the kinetic parameters of these enzymes with substrates of varying chain lengths.
| Substrate (3-Hydroxyacyl-CoA) | Enzyme Isoform | Km (µM) | Vmax (µmol/min/mg) |
| Short-Chain (C4) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 23 | 89.7 |
| Medium-Chain (C8) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3.8 | 135.1 |
| Medium-Chain (C10) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3.5 | 128.2 |
| Long-Chain (C12) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 4.0 | 102.3 |
| Long-Chain (C14) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 4.2 | 78.5 |
| Long-Chain (C16) | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 4.5 | 55.6 |
Data extracted from He, Yang, & Schulz (1989) for pig heart L-3-hydroxyacyl-CoA dehydrogenase, which shows broad specificity with a preference for medium-chain substrates.
As the data indicates, the enzyme from pig heart demonstrates the lowest Km and highest Vmax with medium-chain substrates (C8 and C10), signifying the highest affinity and catalytic efficiency for these acyl-CoA chain lengths.[2] While it can process both short and long-chain substrates, its efficiency decreases as the chain length deviates from this optimal range.
Experimental Protocols
The determination of these kinetic parameters relies on precise and reproducible experimental assays. A commonly employed method is a coupled spectrophotometric assay.[2]
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This method measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm. To overcome the issue of product inhibition and to ensure the reaction proceeds to completion, the assay is coupled with 3-ketoacyl-CoA thiolase, which immediately consumes the 3-ketoacyl-CoA product.[2]
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3
-
NAD+ Solution: 10 mM in assay buffer
-
Coenzyme A (CoASH) Solution: 2.5 mM in assay buffer
-
3-Ketoacyl-CoA Thiolase: Purified enzyme in assay buffer
-
L-3-Hydroxyacyl-CoA Dehydrogenase: Purified enzyme sample
-
Substrates: Solutions of L-3-hydroxyacyl-CoAs of varying chain lengths (e.g., C4, C6, C8, C10, C12, C14, C16) of known concentrations.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD+ solution, CoASH solution, and 3-ketoacyl-CoA thiolase.
-
Incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the L-3-hydroxyacyl-CoA dehydrogenase enzyme sample.
-
Start the measurement by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate to determine Km and Vmax using Michaelis-Menten kinetics.
-
The entire procedure is repeated for each substrate of a different chain length to be tested.
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for determining HADH kinetic parameters.
Caption: The role of HADH in the fatty acid β-oxidation pathway.
References
Safety Operating Guide
Prudent Disposal of (S)-3-Hydroxytricontanoyl-CoA: A Step-by-Step Safety Protocol
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of (S)-3-Hydroxytricontanoyl-CoA. Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure laboratory safety and proper chemical handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the substance as potentially hazardous, is recommended.
Core Principle: Treat as Potentially Hazardous Waste
Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous chemical. While long-chain acyl-CoAs are endogenous molecules, their accumulation can lead to cellular toxicity, a phenomenon known as lipotoxicity. Therefore, direct disposal into standard waste streams is not advised.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protect clothing and skin. |
| Respiratory | Not generally required for small quantities | Use in a fume hood to avoid aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, leak-proof waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated from incompatible materials.
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid in a sealable, chemically compatible container labeled as hazardous waste.
-
Decontamination of Glassware: Triple-rinse any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or isopropanol). Collect the first two rinsates as hazardous waste. The third rinsate can typically be disposed of down the drain with copious amounts of water, but consult your institution's specific guidelines.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its recommendations should supersede the guidance provided here.
Safeguarding Your Research: Comprehensive Handling Protocols for (S)-3-Hydroxytricontanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like (S)-3-Hydroxytricontanoyl-CoA. Adherence to rigorous safety and handling protocols not only protects personnel but also preserves sample integrity, ensuring the reliability of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required PPE | Rationale |
| Receiving and Storage | - Standard laboratory coat- Safety glasses | Protects against incidental contact with packaging that may have trace amounts of the chemical. |
| Weighing and Aliquoting (Solid Form) | - Standard laboratory coat or disposable gown- Nitrile gloves- Safety goggles- N95 or higher rated respirator | Prevents inhalation of fine powder and protects skin and eyes from dust.[1] Operations should be conducted in a chemical fume hood or a designated weighing enclosure. |
| Handling in Solution | - Standard laboratory coat- Nitrile gloves- Safety glasses or goggles | Minimizes risk of skin and eye contact with the dissolved compound. |
| Spill Cleanup | - Disposable gown- Double-layered nitrile gloves- Safety goggles- N95 or higher rated respirator | Provides enhanced protection during direct handling of spilled material and potential for aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a lab coat and safety glasses during inspection.
-
Verify that the container is properly labeled and sealed.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the manufacturer's specific storage temperature recommendations (typically -20°C or below for long-term stability).
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]
Weighing and Preparation of Solutions
-
Engineering Controls: All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, safety goggles, and an N95 respirator.[1]
-
Procedure:
-
Designate a specific area and a sensitive balance for weighing.
-
Use anti-static weigh paper or a weigh boat.
-
Carefully transfer the desired amount of the compound.
-
Clean the spatula and weighing area immediately after use with a damp cloth to avoid generating dust.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use
-
When working with solutions of this compound, a standard lab coat, nitrile gloves, and safety glasses are sufficient.
-
Conduct all procedures that could generate aerosols within a fume hood.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed waste container labeled "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Do not pour chemical waste down the drain.[2]
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with the compound should be thoroughly cleaned. Use a suitable laboratory detergent and rinse with water.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams illustrate the recommended workflows.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Tree.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
